molecular formula C18H19NO3 B1358884 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate CAS No. 266354-62-5

2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate

Cat. No.: B1358884
CAS No.: 266354-62-5
M. Wt: 297.3 g/mol
InChI Key: OWBNZMFRLCGJHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate is a useful research compound. Its molecular formula is C18H19NO3 and its molecular weight is 297.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(4-methylbenzoyl)amino]ethyl 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13-3-7-15(8-4-13)17(20)19-11-12-22-18(21)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBNZMFRLCGJHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCOC(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640990
Record name 2-(4-Methylbenzamido)ethyl 4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

266354-62-5
Record name 2-(4-Methylbenzamido)ethyl 4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Analysis of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectral data for 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this molecule. This document offers insights into the theoretical underpinnings and practical application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental data for this specific compound is not widely published, this guide will present predicted spectral data based on the analysis of its constituent chemical moieties and established spectroscopic principles. This predictive approach serves as a robust framework for researchers undertaking the synthesis and characterization of this and related molecules.

Introduction

2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate is a molecule of interest in several scientific domains. Its structure, featuring both amide and ester functionalities, suggests potential applications in pharmaceutical development, where such motifs are common in drug candidates, and in polymer chemistry. The robust and unambiguous characterization of this molecule is a prerequisite for any further investigation into its properties and applications. This guide will walk you through the expected spectral data and the logic behind its interpretation.

cluster_benzoyl 4-Methylbenzoyl Group cluster_ethyl_linker Ethyl Linker cluster_benzoate 4-Methylbenzoate Group C1 C1 C2 C2 C1->C2 C_CO1 C=O (Amide) C1->C_CO1 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C_Me1 C-Me1 C4->C_Me1 C6 C6 C5->C6 C6->C1 N_amide N (Amide) C_CO1->N_amide Amide Bond CH2_a CH2 (a) N_amide->CH2_a CH2_b CH2 (b) CH2_a->CH2_b O_ester O (Ester) CH2_b->O_ester Ester Linkage C_CO2 C=O (Ester) O_ester->C_CO2 C7 C7 C_CO2->C7 C8 C8 C7->C8 C9 C9 C8->C9 C10 C10 C9->C10 C11 C11 C10->C11 C_Me2 C-Me2 C10->C_Me2 C12 C12 C11->C12 C12->C7 caption Molecular Structure of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate

Figure 1: Molecular Structure of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in a molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts (δ) and coupling constants (J) to assign the signals to the respective protons in the molecule.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.90d2HAr-H (ortho to ester C=O)
~7.70d2HAr-H (ortho to amide C=O)
~7.25d2HAr-H (meta to ester C=O)
~7.20d2HAr-H (meta to amide C=O)
~6.50t (broad)1HN-H (amide)
~4.40t2HO-CH₂
~3.70q2HN-CH₂
~2.40s3HAr-CH₃ (ester side)
~2.38s3HAr-CH₃ (amide side)

Interpretation:

The two aromatic rings are expected to show distinct signals due to their different electronic environments (one attached to an ester and the other to an amide). The protons ortho to the carbonyl groups will be the most deshielded. The ethyl linker will exhibit two signals: a triplet for the methylene group attached to the ester oxygen and a quartet for the methylene group attached to the amide nitrogen, with coupling to each other and the amide proton. The two methyl groups on the aromatic rings are expected to have very similar chemical shifts.

cluster_structure Proton Environments cluster_spectrum Predicted Chemical Shifts (ppm) H_ester_ortho Ar-H (ortho to ester) delta_7_9 ~7.90 H_ester_ortho->delta_7_9 H_ester_meta Ar-H (meta to ester) delta_7_25 ~7.25 H_ester_meta->delta_7_25 H_amide_ortho Ar-H (ortho to amide) delta_7_7 ~7.70 H_amide_ortho->delta_7_7 H_amide_meta Ar-H (meta to amide) delta_7_2 ~7.20 H_amide_meta->delta_7_2 NH N-H delta_6_5 ~6.50 NH->delta_6_5 O_CH2 O-CH2 delta_4_4 ~4.40 O_CH2->delta_4_4 N_CH2 N-CH2 delta_3_7 ~3.70 N_CH2->delta_3_7 Me_ester Ar-CH3 (ester) delta_2_4 ~2.40 Me_ester->delta_2_4 Me_amide Ar-CH3 (amide) delta_2_38 ~2.38 Me_amide->delta_2_38 caption ¹H NMR Correlation Diagram

Figure 2: Predicted ¹H NMR Chemical Shift Correlations

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environments.

Experimental Protocol:

The experimental protocol is similar to that for ¹H NMR, but with a longer acquisition time due to the lower natural abundance of the ¹³C isotope. A proton-decoupled spectrum is typically acquired to simplify the spectrum to a series of single peaks for each unique carbon.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~167.0C=O (Ester)
~166.5C=O (Amide)
~144.0Ar-C (para to ester C=O, with CH₃)
~143.5Ar-C (para to amide C=O, with CH₃)
~134.0Ar-C (ipso to amide C=O)
~129.5Ar-CH (ortho to ester C=O)
~129.0Ar-CH (meta to ester C=O)
~128.5Ar-C (ipso to ester C=O)
~127.0Ar-CH (ortho to amide C=O)
~126.5Ar-CH (meta to amide C=O)
~63.0O-CH₂
~40.0N-CH₂
~21.5Ar-CH₃ (ester side)
~21.3Ar-CH₃ (amide side)

Interpretation:

The two carbonyl carbons (ester and amide) are expected to be the most downfield signals. The aromatic carbons will appear in the range of 120-145 ppm, with the quaternary carbons generally having lower intensity. The aliphatic carbons of the ethyl linker will be the most upfield signals, followed by the methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Analysis: The absorption bands are analyzed to identify characteristic functional group vibrations.

Predicted IR Data:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300N-H stretchAmide
3100-3000C-H stretchAromatic
3000-2850C-H stretchAliphatic
~1720C=O stretchEster
~1640C=O stretch (Amide I)Amide
~1610, ~1500C=C stretchAromatic
~1550N-H bend (Amide II)Amide
~1270C-O stretchEster
~1180C-N stretchAmide

Interpretation:

The IR spectrum will be characterized by strong carbonyl stretching bands for the ester and amide groups at distinct positions. The N-H stretch of the amide will appear as a single sharp peak around 3300 cm⁻¹. The aromatic C-H and C=C stretching vibrations will also be prominent. The region below 1500 cm⁻¹ is the "fingerprint region," which is unique to the molecule as a whole.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Experimental Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: The molecules are ionized, for example, by electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrometry Data (EI):

  • Molecular Ion (M⁺): m/z = 297.1365 (calculated for C₁₈H₁₉NO₃)

  • Major Fragments:

    • m/z = 149: [CH₃C₆H₄COOCH₂CH₂]⁺

    • m/z = 133: [CH₃C₆H₄CO]⁺ (from the ester side)

    • m/z = 119: [CH₃C₆H₄CO]⁺ (from the amide side)

    • m/z = 91: [C₇H₇]⁺ (tropylium ion)

M Molecular Ion (M+) m/z = 297 frag1 Fragment m/z = 149 M->frag1 Loss of C8H7NO frag2 Fragment m/z = 133 M->frag2 Loss of C10H12NO frag3 Fragment m/z = 119 M->frag3 Loss of C10H12O2 frag4 Fragment m/z = 91 frag2->frag4 Loss of CO frag3->frag4 Loss of CO caption Predicted MS Fragmentation

Figure 3: Predicted Major Fragmentation Pathways in EI-MS

Conclusion

The structural characterization of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate can be effectively achieved through a combination of NMR and IR spectroscopy, and mass spectrometry. This guide provides a detailed prediction of the expected spectral data, offering a valuable reference for researchers working on the synthesis and analysis of this compound. The provided protocols and interpretations are based on well-established principles and data from closely related structures, ensuring a high degree of confidence in the predicted outcomes.

References

  • Samanta, S., et al. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. Retrieved from [Link]

  • Saeed, A., Rafique, H., & Flörke, U. (2008). Methyl 4-methylbenzoate. ResearchGate. Retrieved from [Link]

  • BU CyberSec Lab. (n.d.). 2-[(4-Methylbenzoyl)Amino]Ethyl 4-Methylbenzoate. Retrieved from [Link]

  • Unknown. (n.d.). Ethyl 4 Aminobenzoate Ir Spectrum Analysis. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-[(2-methylbenzoyl)amino]benzoate. Retrieved from [Link]

Thermal Stability and Degradation Profile of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Prepared by: [Senior Application Scientist]

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and degradation pathways of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate, a versatile organic compound utilized as a key intermediate in pharmaceutical synthesis and polymer chemistry.[1] Understanding the thermal behavior of this molecule is paramount for defining stable storage conditions, ensuring manufacturing process integrity, and identifying potential degradants that could impact the safety and efficacy of final products. This document outlines robust methodologies for assessing thermal stability, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Furthermore, it details protocols for forced degradation studies and the subsequent identification of degradation products using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The insights presented herein are intended to guide researchers, scientists, and drug development professionals in the effective characterization and handling of this important chemical intermediate.

Introduction: The Imperative of Thermal Stability

2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate is a molecule characterized by the presence of both an amide and an ester linkage, combining the structural features of two critical functional groups. This unique structure makes it a valuable building block in the development of novel analgesics, anti-inflammatory agents, and advanced polymers.[1] However, the presence of these functional groups also represents potential sites of vulnerability to thermal stress.

Thermal degradation can lead to the loss of desired properties, the formation of unknown impurities, and a potential compromise in product safety and performance.[2] For pharmaceutical applications, regulatory bodies mandate a thorough understanding of a drug substance's stability profile to ensure its quality, safety, and efficacy throughout its lifecycle.[3] This guide serves as a foundational resource for investigating the thermal properties of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate, providing both the theoretical basis and practical protocols for a comprehensive assessment.

Molecular Structure and Physicochemical Context

The stability of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate is intrinsically linked to its molecular architecture. The molecule consists of a central ethylenediamine-derived linker, which is N-acylated with a 4-methylbenzoyl group (forming an amide) and O-acylated with another 4-methylbenzoyl group (forming an ester).

Key Structural Features:

  • Amide Linkage (-CO-NH-): Generally more stable than esters due to resonance delocalization of the nitrogen lone pair, which imparts partial double-bond character to the C-N bond.

  • Ester Linkage (-CO-O-): Susceptible to cleavage, particularly at elevated temperatures, which can be catalyzed by acidic or basic impurities.

  • Aromatic Rings: Provide steric hindrance and electronic stability but can also be sites for other reactions under harsh conditions.

The combination of these groups suggests a compound with relatively high thermal stability, but one that will degrade via predictable cleavage pathways at specific temperature thresholds. Poly(ester amide)s, which share this core structure, are known for blending the mechanical strength of polyamides with the biodegradability of polyesters.[4]

Predicted Thermal Degradation Pathways

From a mechanistic standpoint, the thermal degradation of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate is expected to proceed via the cleavage of its most labile bonds: the ester and amide linkages. The two primary, non-radical degradation pathways are hypothesized to be:

  • Pathway A: Ester Hydrolysis/Thermolysis: Cleavage of the ester C-O bond is often the initial degradation step for similar molecules. This would yield 4-methylbenzoic acid and 2-[(4-Methylbenzoyl)amino]ethanol .

  • Pathway B: Amide Hydrolysis/Thermolysis: While requiring higher energy, the amide bond can also cleave, resulting in 4-methylbenzoic acid and 2-aminoethyl 4-methylbenzoate .

Further degradation of these primary products could lead to the formation of ethanolamine and additional molecules of 4-methylbenzoic acid .

G cluster_main Thermal Degradation Pathways Parent 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate ProdA1 4-Methylbenzoic Acid Parent->ProdA1  Ester Cleavage (Pathway A) ProdA2 2-[(4-Methylbenzoyl)amino]ethanol Parent->ProdA2 ProdB1 4-Methylbenzoic Acid Parent->ProdB1  Amide Cleavage (Pathway B) ProdB2 2-Aminoethyl 4-methylbenzoate Parent->ProdB2 ProdC Ethanolamine ProdA2->ProdC Amide Cleavage ProdB2->ProdC Ester Cleavage

Caption: Predicted major degradation pathways via ester and amide bond cleavage.

Experimental Assessment of Thermal Stability

A multi-technique approach is essential for a complete understanding of thermal stability. TGA provides quantitative data on mass loss versus temperature, while DSC provides qualitative and quantitative information on thermal events like melting and decomposition.

Thermogravimetric Analysis (TGA)

Causality: TGA is the primary technique for determining the temperature at which a material begins to degrade. By monitoring mass loss as a function of temperature under a controlled atmosphere, we can establish the upper temperature limit for the compound's stability. A nitrogen atmosphere is chosen to study the inherent thermal stability without oxidative effects, which provides a clearer decomposition profile.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate into a clean, tared ceramic or aluminum pan.

  • Experimental Conditions:

    • Atmosphere: High-purity Nitrogen (N₂) at a flow rate of 50 mL/min.

    • Temperature Program: Equilibrate at 30 °C for 5 minutes, then ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. The 10 °C/min rate is standard for screening studies, balancing resolution and experimental time.

  • Data Analysis: Plot the mass (%) versus temperature (°C). Determine the onset temperature of decomposition (T_onset) and the peak decomposition temperature (T_peak) from the first derivative of the TGA curve (DTG).

Data Summary Table (Hypothetical Results):

ParameterValueUnitInterpretation
T_onset (5% mass loss)~245°CThe temperature at which significant degradation begins.
T_peak (DTG)~290°CThe temperature of the maximum rate of decomposition.
Residual Mass @ 600°C< 2%Indicates nearly complete decomposition into volatile products.
Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat flow into or out of a sample as a function of temperature. It is crucial for identifying the melting point (an important physical property) and determining whether the degradation process is endothermic (bond breaking) or exothermic (often involving oxidation or rearrangement). This information is critical for process safety assessments.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. A sealed pan is used to contain any volatile products and prevent mass loss before decomposition.

  • Experimental Conditions:

    • Atmosphere: High-purity Nitrogen (N₂) at a flow rate of 50 mL/min.

    • Temperature Program: Equilibrate at 30 °C, then ramp from 30 °C to 350 °C at 10 °C/min.

  • Data Analysis: Plot heat flow (mW) versus temperature (°C). Identify the endothermic peak corresponding to melting (T_m) and any subsequent exothermic or endothermic events related to degradation.

Data Summary Table (Hypothetical Results):

ParameterValueUnitInterpretation
Melting Onset (T_onset)~155°CStart of the melting process.
Melting Peak (T_m)~160°CThe characteristic melting point of the compound.
Enthalpy of Fusion (ΔH_fus)~120J/gEnergy required to melt the sample; indicates crystallinity.
Decomposition Event> 250°COnset of a broad endotherm, consistent with TGA findings.

Identification of Thermal Degradation Products

To confirm the predicted degradation pathways and identify any unknown impurities, a forced degradation study is necessary.[3] This involves intentionally stressing the material and analyzing the resulting mixture.

G cluster_workflow Forced Degradation & Analysis Workflow Start Pure Compound Stress Apply Thermal Stress (e.g., 150°C, 24h) Start->Stress Sample Degraded Sample Mixture Stress->Sample Separate HPLC Separation Sample->Separate Detect UV & MS Detection Separate->Detect Identify Structural Elucidation (MS/MS Fragmentation) Detect->Identify End Identified Degradants Identify->End

Caption: Experimental workflow for identifying thermal degradation products.

Forced Degradation Protocol

Causality: This protocol is designed to generate a sufficient quantity of degradation products for reliable identification without completely destroying the parent compound. The conditions are chosen to be aggressive but controlled.

  • Sample Preparation: Place approximately 50 mg of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate into a glass vial.

  • Thermal Stress: Place the vial in a calibrated oven at a temperature below the T_onset but high enough to induce degradation (e.g., 150-180 °C) for a defined period (e.g., 24-72 hours).

  • Solution Preparation: After cooling, dissolve the stressed sample in a suitable solvent (e.g., acetonitrile/water) to a final concentration of 1 mg/mL for analysis.

HPLC-MS/MS Analysis for Degradant Identification

Causality: HPLC is the gold standard for separating components in a complex mixture.[5] Coupling it with tandem mass spectrometry (MS/MS) allows for the determination of the molecular weight of each component and provides structural information through controlled fragmentation, which is essential for confident identification of unknown degradants.[6]

Step-by-Step Protocol:

  • Chromatographic Separation (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Detection (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • MS Scan Mode: Full scan from m/z 100-600 to detect all ions.

    • MS/MS Scan Mode: Data-dependent acquisition, triggering fragmentation of the most abundant ions detected in the full scan.

  • Data Analysis:

    • Compare the chromatogram of the stressed sample to that of an unstressed control to identify new peaks corresponding to degradation products.

    • Determine the exact mass of the degradant peaks to propose elemental compositions.

    • Analyze the MS/MS fragmentation patterns. For example, the loss of a neutral fragment corresponding to 4-methylbenzoic acid would strongly support cleavage at the ester or amide bond.

Data Summary Table (Hypothetical Degradation Products):

PeakRetention Time (min)Observed [M+H]⁺ (m/z)Proposed IdentitySupporting Fragmentation
Parent15.2298.14Parent Compoundm/z 119 (C₈H₇O⁺)
D18.5137.064-Methylbenzoic Acid-
D210.1162.082-Aminoethyl 4-methylbenzoateLoss of ethyl group
D311.5180.092-[(4-Methylbenzoyl)amino]ethanolLoss of water

Conclusions and Recommendations

The thermal stability of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate is governed by the integrity of its ester and amide linkages. Based on analogous structures and theoretical principles, the compound is expected to be stable up to approximately 245 °C, after which it undergoes decomposition primarily through cleavage of the ester bond, followed by the more resilient amide bond at higher temperatures.

Key Recommendations for Professionals:

  • Storage: The compound should be stored in a cool, dry place, well below its melting point (~160 °C) to ensure long-term stability.

  • Processing: For applications involving heating (e.g., melt processing in polymer synthesis), temperatures should be carefully controlled to remain below the onset of decomposition (~245 °C).

  • Quality Control: The HPLC method described herein can be validated and adopted as a stability-indicating method to monitor for the presence of key degradation products (D1, D2, D3) in routine quality control testing.

This guide provides a robust framework for the comprehensive evaluation of the thermal stability of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate, ensuring its effective and safe use in research and development.

References

  • BU CyberSec Lab. 2-[(4-Methylbenzoyl)Amino]Ethyl 4-Methylbenzoate.
  • Chem-Impex. 2-[(4-Methylbenzoyl)Amino]Ethyl 4-Methylbenzoate.
  • Vlase, G., et al. (2013). Thermal behaviour of procaine and benzocaine Part II: compatibility study with some pharmaceutical excipients used in solid dosage forms. Journal of Thermal Analysis and Calorimetry. Available at: [Link]

  • ResearchGate. Differential Scanning Calorimetry (DSC) data of poly(ester-amides). Available at: [Link]

  • Kosuru, S. K., et al. (2023). Analysing Impurities and Degradation Products. J. Clin. Pharm. Res. Available at: [Link]

  • Peters, F., et al. (2012). Anaerobic degradation of 4-methylbenzoate via a specific 4-methylbenzoyl-CoA pathway. Environmental Microbiology. Available at: [Link]

  • van de Streek, J., et al. (2021). The Phase Diagram of the API Benzocaine and Its Highly Persistent, Metastable Crystalline Polymorphs. MDPI. Available at: [Link]

  • Google Patents. Process for preparing methyl 4-(aminomethyl)benzoate.
  • Jian, W., et al. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Current Pharmaceutical Analysis. Available at: [Link]

  • PubMed Central. Thermal behaviour of procaine and benzocaine Part II: compatibility study with some pharmaceutical excipients used in solid dosage forms. Available at: [Link]

  • PharmTech. Degradation Impurities in Pharmaceutical Products: Detection and Minimization. Available at: [Link]

  • ResearchGate. A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Available at: [Link]

  • de Oliveira, M. A. L., et al. (2021). Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. PubMed. Available at: [Link]

  • ResearchGate. Thermal behaviour studies of procaine and benzocaine. Available at: [Link]

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available at: [Link]

  • Cheméo. Chemical Properties of Ethyl 4-methylbenzoate (CAS 94-08-6). Available at: [Link]

  • ACS Publications. Mechanochemically Triggered Deaminative Halogenation of Anilines Mediated by a TEMPO-Driven Radical Manifold. Available at: [Link]

  • IJRPR. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available at: [Link]

  • RSC Publishing. Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications. Available at: [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • YouTube. Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Available at: [Link]

  • Google Patents. Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • PubMed. Differential nerve blockade: esters v. amides and the influence of pKa. Available at: [Link]

  • NIST/TRC Web Thermo Tables. ethyl 4-methylbenzoate -- Critically Evaluated Thermophysical Property Data. Available at: [Link]

  • PubChem. Ethyl 2-[(dimethylamino)methyl]-4-methylbenzoate. Available at: [Link]

  • PubChem. Methyl 3-amino-4-methylbenzoate. Available at: [Link]

  • PubChem. Ethyl 4-[(ethoxycarbonyl)amino]benzoate. Available at: [Link]

Sources

A Technical Guide to the-Investigative Framework for the Potential Biological Activity of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical framework for investigating the potential biological activities of the novel compound, 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate. While direct biological data for this specific molecule is not extensively available in public literature, its structural features—containing a central aminoethyl scaffold flanked by two 4-methylbenzoyl (p-toluoyl) moieties linked by amide and ester bonds—suggest a high potential for bioactivity. This guide synthesizes information from structurally related compounds and potential metabolites to propose a logical, multi-tiered experimental strategy. We outline detailed protocols for assessing its cytotoxic, anti-inflammatory, and antimicrobial properties, supported by mechanistic hypotheses grounded in the known activities of benzoates and N-acylated compounds. This whitepaper is intended for researchers, scientists, and drug development professionals, providing a robust roadmap from initial screening to preliminary mechanistic studies.

Introduction and Rationale

2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate is a synthetic organic compound that serves as a key intermediate in the synthesis of various bioactive molecules.[1] Its structure is notable for several key features:

  • Two p-Toluoyl Groups: The 4-methylbenzoyl (p-toluoyl) moiety is a common feature in pharmacologically active compounds.

  • Amide and Ester Linkages: These bonds are metabolically labile and can be hydrolyzed by esterases and amidases in vivo, potentially releasing p-toluic acid and N-(2-hydroxyethyl)-4-methylbenzamide. The bioactivity of the parent compound could be a composite of its own effects and those of its metabolites.

  • N-Acyl Aminoethyl Core: This central scaffold is found in various compounds with demonstrated bioactivity, including local anesthetics and anti-inflammatory agents.[2]

Derivatives of benzoic acid are known to possess a wide array of biological functions, including anti-inflammatory, analgesic, antiseptic, and antibacterial properties.[3][4] Specifically, p-toluic acid (4-methylbenzoic acid), a potential metabolite, has been investigated for antimicrobial activity and as a building block for pharmaceuticals.[3][5] Furthermore, the broader class of amino acyl benzoates has shown potent anti-inflammatory activity in preclinical models.[2] This structural precedent provides a strong rationale for investigating 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate as a candidate for drug discovery programs.

This guide proposes a systematic screening cascade to elucidate the compound's bioactivity profile, beginning with broad cytotoxicity assessments and progressing to more specific anti-inflammatory and antimicrobial assays.

Hypothesized Biological Activities

Based on structural analogy and potential metabolic pathways, we hypothesize three primary areas of potential biological activity for investigation.

Cytotoxic and Antiproliferative Activity

Many benzoic acid derivatives have been evaluated as potential anticancer agents.[4] The core hypothesis is that the compound may interfere with cell proliferation or induce apoptosis in cancer cell lines. A primary screening against a panel of diverse cancer cell lines is the logical first step to identify any potential "hit."

Anti-inflammatory Activity

The presence of the benzoyl and N-acyl motifs strongly suggests potential anti-inflammatory effects.[2] Inflammation is a complex biological response, and the compound could act through various mechanisms, such as inhibiting the production of pro-inflammatory mediators (e.g., nitric oxide, prostaglandins) or stabilizing cellular membranes. A reporter gene assay for NF-κB, a key regulator of inflammation, provides a sensitive and high-throughput initial screen.[6]

Antimicrobial Activity

Benzoic acid and its salts are well-known antimicrobial agents used as food and pharmaceutical preservatives.[7] The potential metabolite, p-toluic acid, has also demonstrated antimicrobial effects against bacteria like Staphylococcus aureus and Escherichia coli.[5] Therefore, the parent compound or its hydrolysis products may exhibit inhibitory activity against a range of pathogenic bacteria and fungi.

Proposed Experimental Workflows and Protocols

A tiered approach is recommended to efficiently screen the compound, starting with broad, high-throughput in vitro assays and moving toward more specific, mechanism-focused studies for any identified activities.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Dose-Response & Secondary Assays cluster_2 Tier 3: Preliminary Mechanism of Action T1_Cyto Cytotoxicity Screening (MTT Assay) T2_Cyto IC50 Determination (Multiple Cell Lines) T1_Cyto->T2_Cyto If Active T1_Inflam Anti-inflammatory Screening (NF-κB Reporter Assay) T2_Inflam NO Production Assay (Griess Assay) T1_Inflam->T2_Inflam If Active T1_Micro Antimicrobial Screening (Broth Microdilution) T2_Micro MIC/MBC Determination T1_Micro->T2_Micro If Active T3_Cyto Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) T2_Cyto->T3_Cyto Potent Hit T3_Inflam Cytokine Profiling (ELISA / Multiplex) T2_Inflam->T3_Inflam Potent Hit T3_Micro Time-Kill Kinetics Assay T2_Micro->T3_Micro Potent Hit

Caption: Proposed screening cascade for evaluating the biological activity of the target compound.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[8][9] It is a standard first-pass screen for identifying potential cytotoxic effects of novel compounds against cancer and non-cancerous cell lines.[10]

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) and a non-cancerous control line (e.g., HEK293 human embryonic kidney cells) in appropriate media supplemented with 10% fetal bovine serum.[4][8] Maintain cultures at 37°C in a humidified, 5% CO2 incubator.

  • Cell Seeding: Harvest cells using trypsin and perform a cell count. Seed 1 x 10^4 cells per well in 100 µL of media into a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate in dimethyl sulfoxide (DMSO). Prepare serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: Remove the old media from the wells and add 100 µL of the media containing the various compound concentrations. Include "vehicle control" wells (media with DMSO only) and "no cell" blank wells (media only).

  • Incubation: Incubate the plates for 24 and 48 hours.[8]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage relative to the vehicle control:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

Data Presentation:

Compound Concentration (µM)Cell Viability (%) - 24h (HeLa)Cell Viability (%) - 48h (HeLa)Cell Viability (%) - 48h (MCF-7)Cell Viability (%) - 48h (HEK293)
0 (Vehicle)100.0 ± 4.5100.0 ± 5.1100.0 ± 4.8100.0 ± 5.3
198.2 ± 3.995.6 ± 4.297.1 ± 5.099.1 ± 4.7
1085.7 ± 5.170.3 ± 6.375.4 ± 5.592.5 ± 6.1
5042.1 ± 4.825.8 ± 3.933.1 ± 4.178.9 ± 5.8
10015.3 ± 3.25.9 ± 2.110.2 ± 2.565.4 ± 6.0

Table represents hypothetical data for illustrative purposes.

Protocol: In Vitro Anti-inflammatory Screening (Nitric Oxide Inhibition Assay)

Rationale: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay uses lipopolysaccharide (LPS) to induce an inflammatory response in macrophage-like cells (e.g., RAW 264.7) and measures the ability of the test compound to inhibit NO production. The Griess reagent is used for the colorimetric detection of nitrite (a stable breakdown product of NO) in the culture supernatant.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Pre-treat the cells for 2 hours with various concentrations of the test compound (0.1 µM to 100 µM). Include a positive control (e.g., dexamethasone) and a vehicle control (DMSO).

  • Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Assay:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm. Create a standard curve using known concentrations of sodium nitrite.

  • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control. A parallel MTT assay should be run to ensure that the observed reduction in NO is not due to cytotoxicity.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_Inhib IκBα IKK->NFkB_Inhib Phosphorylates & Degrades NFkB_Active NF-κB (p65/p50) IKK->NFkB_Active Activates Nucleus Nucleus NFkB_Active->Nucleus Translocates iNOS_Gene iNOS Gene Transcription Nucleus->iNOS_Gene Binds to Promoter iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO L-Arginine -> L-Citrulline Compound Test Compound Compound->IKK Potential Inhibition Points Compound->NFkB_Active Potential Inhibition Points Compound->iNOS_Protein Potential Inhibition Points

Caption: Potential inhibition points of the test compound in the LPS-induced NF-κB/iNOS pathway.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12] The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.[12] This provides quantitative data on the compound's potency.[13]

Step-by-Step Methodology:

  • Inoculum Preparation: Grow bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.[11]

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in MHB, typically ranging from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include the following controls:

    • Sterility Control: MHB with no bacteria.

    • Growth Control: MHB with bacteria but no compound.

    • Positive Control: A known antibiotic (e.g., ampicillin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be read visually or with a plate reader.

  • (Optional) Minimum Bactericidal Concentration (MBC): To determine if the compound is bacteriostatic or bactericidal, subculture 10 µL from each clear well onto a Mueller-Hinton Agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after overnight incubation.

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven framework for the initial biological evaluation of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate. The proposed workflows are designed to efficiently screen for cytotoxic, anti-inflammatory, and antimicrobial activities. Positive results in any of these primary assays should be followed by more in-depth mechanistic studies. For example, confirmed anti-inflammatory activity could be further investigated by measuring the inhibition of specific cytokines (e.g., TNF-α, IL-6) via ELISA, while confirmed cytotoxicity would warrant studies into the mechanism of cell death (apoptosis vs. necrosis). This systematic approach ensures a thorough and scientifically rigorous characterization of this promising compound's therapeutic potential.

References

  • Berridge, M.V., Herst, P.M., & Tan, A.S. (2005). Tetrazolium dyes as tools in cell biology: New insights into their cellular reduction. Biotechnology Annual Review, 11, 127-152. Available at: [Link]

  • Chawla, A.S., & Arora, A. (1991). Anti-inflammatory activity of amino acyl benzoates. PubMed. Available at: [Link]

  • Ghasemi, M., Turnbull, T., Sebastian, S., & Kempson, I. (2021). The MTT Assay: Utility, Limitations, and Prospects in Drug Discovery. International Journal of Molecular Sciences, 22(23), 12827. Available at: [Link]

  • Jorgensen, J.H., & Ferraro, M.J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, 49(11), 1749-1755. Available at: [Link]

  • BU CyberSec Lab. (n.d.). 2-[(4-Methylbenzoyl)Amino]Ethyl 4-Methylbenzoate. Available at: [Link]

  • Israr, M., et al. (2023). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. Available at: [Link]

  • Blog. (2023). How does Para - Toluic Acid affect the biological activity of organisms?. Available at: [Link]

  • Wasti, S., & Adhikari, A. (2020). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R.E.W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Available at: [Link]

  • Wright, S.W. (2000). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. ResearchGate. Available at: [Link]

  • Riss, T.L., et al. (2013). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf. Available at: [Link]

  • van der Worp, H.B., et al. (2010). Can Animal Models of Disease Reliably Inform Human Studies?. PLoS Medicine, 7(3), e1000245. Available at: [Link]

  • CLSI. (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 11th Edition.
  • Adeli, M., & El-Sherif, Y. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. PubMed. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

  • Aslantürk, Ö.S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In IntechOpen. Available at: [Link]

  • bioMerieux. (n.d.). ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

  • StatPearls. (2023). Antimicrobial Susceptibility Testing. NCBI Bookshelf. Available at: [Link]

  • Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols. Available at: [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available at: [Link]

  • MDPI. (2022). Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. Available at: [Link]

  • Piper, P.W. (2018). Potential Safety Issues Surrounding the Use of Benzoate Preservatives. MDPI. Available at: [Link]

  • PubMed. (1977). Antiinflammatory Activity: Evaluation of a New Screening Procedure. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2011). In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. Available at: [Link]

  • MDPI. (2019). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Available at: [Link]

  • NIH. (2022). Chemical composition and antibacterial effects of some essential oils individually and in combination with sodium benzoate against methicillin-resistant Staphylococcus aureus and Yersinia enterocolitica. Available at: [Link]

Sources

A Framework for the Comprehensive Analysis of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate: A Theoretical and Computational Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a comprehensive theoretical and computational framework for the in-depth analysis of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate. This molecule, with its core benzamide and benzoate functionalities, is of significant interest in pharmaceutical and materials science.[1][2] This document provides a robust, multi-faceted approach, beginning with molecular modeling and progressing through quantum chemical calculations and simulated biological interactions. The protocols detailed herein are designed to furnish researchers, scientists, and drug development professionals with a thorough understanding of the molecule's structural, electronic, and intermolecular properties.

Introduction: Rationale and Significance

2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate is a compound of interest due to its structural motifs, which are prevalent in a variety of bioactive molecules and functional materials. The amide linkage provides a site for hydrogen bonding and potential enzymatic interactions, while the benzoate group can influence solubility and receptor binding. A comprehensive understanding of its conformational landscape, electronic properties, and potential intermolecular interactions is crucial for harnessing its therapeutic or material science applications. This guide proposes a synergistic approach where experimental data and computational modeling are used in concert to build a complete molecular profile.

Proposed Experimental and Computational Workflow

The following diagram illustrates the proposed workflow, integrating experimental characterization with a suite of computational analyses. This integrated approach ensures that theoretical models are grounded in empirical data, providing a self-validating system.

Computational Workflow Figure 1: Integrated Experimental and Computational Workflow cluster_exp Experimental Characterization cluster_comp Computational Analysis synthesis Synthesis & Purification xrd Single-Crystal X-ray Diffraction synthesis->xrd Crystal Growth ftir_nmr FT-IR & NMR Spectroscopy synthesis->ftir_nmr Spectroscopic Data dft DFT Optimization & Frequency Analysis xrd->dft Initial Geometry hsa Hirshfeld Surface Analysis xrd->hsa CIF for Analysis ftir_nmr->dft Vibrational Mode Correlation homo_lumo Frontier Molecular Orbital Analysis dft->homo_lumo Optimized Geometry mep Molecular Electrostatic Potential dft->mep Optimized Geometry docking Molecular Docking dft->docking Ligand Preparation

Caption: Integrated workflow for the study of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate.

Detailed Methodologies

Synthesis and Spectroscopic Characterization (Hypothetical)

A plausible synthesis route would involve the acylation of 2-aminoethyl 4-methylbenzoate with 4-methylbenzoyl chloride. The resulting product would be purified by recrystallization and characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, and FT-IR) to confirm its chemical identity and purity.

Single-Crystal X-ray Diffraction (Hypothetical)

Growing single crystals suitable for X-ray diffraction would be a critical step. The resulting crystallographic information file (CIF) would provide the precise three-dimensional arrangement of the atoms in the crystal lattice, serving as the benchmark for our computational models.

Density Functional Theory (DFT) Calculations

The core of the theoretical investigation lies in DFT, which offers a good balance between accuracy and computational cost for molecules of this size.

Protocol for DFT Calculations:

  • Software: Gaussian 16 or a similar quantum chemistry package.

  • Initial Geometry: The atomic coordinates from the single-crystal X-ray diffraction data will be used as the starting geometry.

  • Method and Basis Set: Geometry optimization will be performed using the B3LYP functional with the 6-311++G(d,p) basis set.[3] This combination is widely used and has been shown to provide reliable results for organic molecules.

  • Frequency Analysis: Following optimization, a frequency calculation will be performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated vibrational frequencies will be compared with the experimental FT-IR spectrum for validation.

  • Solvation Effects: To simulate a more biologically relevant environment, geometry optimization and frequency analysis can also be performed using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with water as the solvent.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice.

Protocol for Hirshfeld Surface Analysis:

  • Software: CrystalExplorer.

  • Input: The CIF file obtained from single-crystal X-ray diffraction.

  • Analysis:

    • Generate Hirshfeld surfaces mapped with dnorm to identify regions of close intermolecular contacts.

    • Produce 2D fingerprint plots to quantify the contribution of different types of intermolecular interactions (e.g., H···H, O···H, C···H).[2][4]

This analysis provides invaluable insights into the forces that govern the crystal packing.

Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis

The electronic properties of the molecule can be elucidated through FMO and MEP analyses, which are crucial for understanding its reactivity and interaction with other molecules.

Protocol for FMO and MEP Analysis:

  • Software: Gaussian 16 and GaussView.

  • Input: The optimized molecular geometry from the DFT calculations.

  • FMO Analysis:

    • Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • Calculate the HOMO-LUMO energy gap (ΔE), which is an indicator of the molecule's chemical reactivity and kinetic stability.

  • MEP Analysis:

    • Generate the MEP surface to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is particularly useful for predicting sites of non-covalent interactions.

ParameterDescriptionSignificance
EHOMO Energy of the Highest Occupied Molecular OrbitalRepresents the ability to donate an electron.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron.
ΔE (LUMO-HOMO) HOMO-LUMO Energy GapIndicates chemical reactivity and stability.
Molecular Docking

To explore the potential of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate as a therapeutic agent, molecular docking studies can be performed against a relevant biological target. Given the prevalence of benzamide derivatives in drug discovery, a suitable target could be an enzyme or receptor implicated in a disease pathway where such scaffolds have shown activity.

Protocol for Molecular Docking:

  • Software: AutoDock Vina or similar docking software.

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning charges.

  • Ligand Preparation:

    • Use the DFT-optimized structure of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate.

    • Assign rotatable bonds.

  • Docking Simulation:

    • Define the binding site (grid box) on the receptor based on the location of the native ligand or predicted active sites.

    • Perform the docking simulation to generate a series of binding poses.

  • Analysis:

    • Analyze the predicted binding affinities (in kcal/mol) and the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor for the best-scoring poses.

Molecular_Docking_Workflow Figure 2: Molecular Docking Workflow PDB Select Target Protein (PDB) ReceptorPrep Prepare Receptor (Remove water, add hydrogens) PDB->ReceptorPrep GridBox Define Binding Site (Grid Box) ReceptorPrep->GridBox LigandPrep Prepare Ligand (DFT Optimized Structure) Docking Run Docking Simulation (e.g., AutoDock Vina) LigandPrep->Docking GridBox->Docking Analysis Analyze Results (Binding Affinity, Interactions) Docking->Analysis

Caption: A streamlined workflow for performing molecular docking studies.

Data Interpretation and Synthesis

The true power of this framework lies in the synthesis of data from all stages. For example:

  • The bond lengths and angles from the DFT-optimized structure should be in close agreement with the single-crystal X-ray diffraction data, thereby validating the computational method.

  • The calculated vibrational frequencies from DFT should correlate well with the experimental FT-IR spectrum, allowing for a confident assignment of vibrational modes.

  • The intermolecular interactions identified by Hirshfeld surface analysis can explain the observed crystal packing and provide insights into the molecule's solid-state properties.

  • The MEP surface can rationalize the interactions observed in the molecular docking simulations, with electron-rich regions of the ligand interacting with electron-poor regions of the receptor.

Conclusion

The proposed integrated experimental and computational workflow provides a powerful and scientifically rigorous approach to characterizing 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate. By grounding theoretical calculations in experimental data, this framework ensures the generation of reliable and insightful data. The findings from such a study would be invaluable for guiding the future development of this compound in the fields of drug discovery and materials science.

References

  • Vertex AI Search. (n.d.). 2-[(4-Methylbenzoyl)Amino]Ethyl 4-Methylbenzoate - BU CyberSec Lab.
  • Victoria, S. N., Kumar, B., Prabusankar, G., & Balasubramanian, K. (2018). Crystal structure and Hirshfeld surface analysis of ethyl (E)-4-[(4-hydroxy-3-methoxy-5-nitrobenzylidene)amino]benzoate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 8), 1079–1082. [Link]

  • Chem-Impex. (n.d.). 2-[(4-Methylbenzoyl)Amino]Ethyl 4-Methylbenzoate.
  • Sharfalddin, A., Davaasuren, B., Emwas, A. H., Jaremko, M., Jaremko, Ł., & Hussien, M. A. (2020). Single crystal, Hirshfeld surface and theoretical analysis of methyl 4-hydroxybenzoate, a common cosmetic, drug and food preservative—Experiment versus theory. PLOS ONE, 15(10), e0239200. [Link]

  • Fahim, A. M., El-Sayed, W. M., & Mohamed, A. M. (2023). Crystal structure, Hirshfeld surface analysis and computational studies of (E)-2,2-dimethyl-4-styryl-2,3-dihydro-1H-benzo[b][1][5]diazepine. Moroccan Journal of Chemistry, 11(3), 503-516. [Link]

  • El Khatabi, K., Aanouz, I., El-mernissi, R., Khaldan, A., Ajana, M. A., Bouachrine, M., & Lakhlifi, T. (2021). Combined Conceptual-DFT, Quantitative MEP Analysis, and Molecular Docking Study of Benzodiazepine Analogs. Orbital: The Electronic Journal of Chemistry, 13(4), 314-325. [Link]

  • Al-Omary, F. A. M., El-Emam, A. A., El-Gohary, N. S., & Al-Abdullah, E. S. (2018). Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[1][6]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1665–1670. [Link]

  • Sharfalddin, A., Davaasuren, B., Emwas, A. H., Jaremko, M., Jaremko, Ł., & Hussien, M. A. (2020). Single crystal, Hirshfeld surface and theoretical analysis of methyl 4-hydroxybenzoate, a common cosmetic, drug and food preservative—Experiment versus theory. PLOS ONE, 15(10), e0239200. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate in Cosmetic and Skincare Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate is a novel aromatic compound with potential applications in the cosmetic and skincare industry. Its chemical structure, characterized by two methylbenzoyl moieties linked by an ethylamino bridge, suggests a potential for bioactivity relevant to skin health. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proposed use, formulation, and evaluation of this compound in cosmetic and skincare products.

Information from suppliers suggests that 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate is utilized in pharmaceutical development for its potential analgesic and anti-inflammatory properties, and in cosmetic formulations for its potential antioxidant effects.[1] This document will therefore focus on protocols to substantiate these claims within a cosmetic context. Given the limited publicly available data on this specific molecule, the following application notes and protocols are presented as a robust framework for the research and development of formulations containing 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate is crucial for its effective formulation.

PropertyValueSource
CAS Number 266354-62-5Chem-Impex
Appearance White to off-white powderChem-Impex
Molecular Formula C18H19NO3Chem-Impex
Molecular Weight 297.35 g/mol Chem-Impex
Solubility Information not widely available. Predicted to be soluble in organic solvents and oils. Aqueous solubility is expected to be low.Inferred
Stability Stable under recommended storage conditions (0-8 °C).[1]Chem-Impex

Proposed Mechanism of Action in Skincare

Based on its chemical structure and purported antioxidant and anti-inflammatory properties, the proposed mechanisms of action of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate in skincare are hypothesized to be:

  • Antioxidant Activity: The presence of aromatic rings and a secondary amine group suggests the potential for free radical scavenging, thereby protecting skin cells from oxidative stress induced by UV radiation and environmental pollutants.

  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways in the skin, potentially by inhibiting the production of pro-inflammatory mediators. This could be beneficial in soothing irritated skin and reducing redness.

  • Anti-Aging Properties: By mitigating oxidative stress and inflammation, two key drivers of premature skin aging, the compound may help to protect the skin's structural components, such as collagen and elastin.

Hypothesized Antioxidant and Anti-inflammatory Pathway

G UV UV Radiation / Pollutants ROS Reactive Oxygen Species (ROS) UV->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Compound 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate Compound->ROS Scavenges Inflam Inflammatory Mediators (e.g., Prostaglandins, Cytokines) Compound->Inflam Inhibits Inflammation Inflammation Inflam->Inflammation SkinCell Skin Cell SkinCell->Inflam OxidativeStress->SkinCell Aging Premature Aging (Collagen Degradation, Wrinkles) OxidativeStress->Aging Inflammation->Aging

Caption: Hypothesized mechanism of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate in skin.

Safety and Toxicology Assessment

Recommended In Vitro Safety Testing Protocol

A tiered approach to safety testing, starting with in vitro methods, is recommended to comply with modern ethical and regulatory standards.

G start Start: Compound Synthesis and Characterization skin_irritation OECD 439: In Vitro Skin Irritation (Reconstructed Human Epidermis Test) start->skin_irritation eye_irritation OECD 492: In Vitro Eye Irritation (Reconstructed Human Cornea-like Epithelium Test) start->eye_irritation sensitization In Vitro Skin Sensitization (e.g., DPRA, KeratinoSens™) skin_irritation->sensitization eye_irritation->sensitization phototoxicity OECD 432: In Vitro 3T3 NRU Phototoxicity Test sensitization->phototoxicity genotoxicity In Vitro Mammalian Cell Genotoxicity Test (e.g., Ames test) phototoxicity->genotoxicity formulation Proceed to Formulation Development genotoxicity->formulation

Caption: Recommended workflow for in vitro safety assessment.

Formulation Development

The incorporation of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate, a powdered active, into various cosmetic chassis requires careful consideration of its solubility and the desired final product form.

General Formulation Guidelines
  • Solubility Determination: Prior to formulation, determine the solubility of the compound in various cosmetic emollients and solvents (e.g., caprylic/capric triglyceride, isopropyl myristate, ethanol, propylene glycol).

  • Phase Incorporation: As a lipophilic compound, it is anticipated that 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate will be incorporated into the oil phase of an emulsion.

  • Temperature Stability: Assess the compound's stability at elevated temperatures typical of the formulation process (around 70-80°C). If heat-labile, it should be added during the cool-down phase.

  • pH Considerations: Evaluate the impact of pH on the compound's stability and solubility within the final formulation.

  • Use Level: The optimal concentration should be determined through efficacy testing, starting with a range of 0.5% to 2.0% (w/w).

Example Formulation: Protective Day Cream (Oil-in-Water Emulsion)
PhaseIngredient (INCI Name)Function% (w/w)
A Deionized WaterVehicleq.s. to 100
GlycerinHumectant3.00
Xanthan GumThickener0.20
B Glyceryl Stearate (and) PEG-100 StearateEmulsifier4.00
Cetyl AlcoholThickener2.00
Caprylic/Capric TriglycerideEmollient5.00
DimethiconeEmollient1.00
2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate Active Ingredient 1.00
C Phenoxyethanol (and) EthylhexylglycerinPreservative1.00
Tocopheryl Acetate (Vitamin E)Antioxidant0.50
FragranceFragrance0.10
D Citric Acid or Sodium HydroxidepH Adjusterq.s. to pH 5.5-6.5

Protocol:

  • In the main beaker, combine Phase A ingredients and heat to 75°C with mixing.

  • In a separate beaker, combine Phase B ingredients and heat to 75°C with mixing until all solids are melted and the phase is uniform.

  • Add Phase B to Phase A with homogenization for 3-5 minutes.

  • Begin cooling the emulsion with gentle mixing.

  • At 40°C, add Phase C ingredients and mix until uniform.

  • Adjust the pH with Phase D if necessary.

  • Cool to room temperature.

Efficacy Testing Protocols

The following in vitro assays are recommended to substantiate the antioxidant, anti-inflammatory, and potential anti-aging claims for 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
  • Principle: This assay measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate in a suitable solvent (e.g., ethanol).

    • Prepare serial dilutions of the stock solution.

    • Prepare a 0.1 mM solution of DPPH in ethanol.

    • In a 96-well plate, add 50 µL of each sample dilution and 150 µL of the DPPH solution.

    • Use ascorbic acid or Trolox as a positive control and the solvent as a negative control.

    • Incubate the plate in the dark for 30 minutes at room temperature.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity.

In Vitro Anti-inflammatory Activity Assay (Inhibition of Nitric Oxide Production)
  • Principle: This assay uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to induce the production of nitric oxide (NO), a pro-inflammatory mediator. The inhibitory effect of the test compound on NO production is measured.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the nitrite concentration in the supernatant using the Griess reagent.

    • Measure absorbance at 540 nm.

    • A non-toxic anti-inflammatory agent like dexamethasone can be used as a positive control.

    • Determine the percentage inhibition of NO production.

In Vitro Collagen Synthesis Assay
  • Principle: This assay evaluates the ability of the compound to stimulate collagen production in human dermal fibroblasts.

  • Protocol:

    • Culture human dermal fibroblasts in a suitable medium.

    • Treat the cells with various concentrations of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate for 48-72 hours.

    • Collect the cell culture supernatant.

    • Quantify the amount of pro-collagen type I C-peptide (a precursor to collagen) in the supernatant using an ELISA kit.

    • Ascorbic acid can be used as a positive control.

    • Measure the absorbance according to the ELISA kit instructions.

Stability Testing

Stability testing is crucial to ensure the product maintains its intended physical, chemical, and microbiological quality, as well as functionality and aesthetics throughout its shelf life.

Accelerated Stability Testing Protocol
  • Objective: To predict the long-term stability of the formulation.

  • Conditions:

    • 40°C ± 2°C / 75% RH ± 5% RH

    • 50°C ± 2°C

    • Room Temperature (20-25°C)

    • Freeze-thaw cycling (-10°C to 25°C, 3-5 cycles)[5]

  • Duration: 1, 2, and 3 months.

  • Parameters to Evaluate:

    • Physical: Appearance, color, odor, viscosity, pH, emulsion stability (centrifugation).

    • Chemical: Potency of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate (using a validated analytical method like HPLC).

    • Microbiological: Microbial count (at the beginning and end of the study).

    • Packaging Compatibility: Interaction with the final packaging.[6]

A product that is stable for three months at 40°C is generally considered to have a shelf life of at least two years at room temperature.[7]

Conclusion

2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate presents an interesting profile for cosmetic and skincare applications, primarily due to its purported antioxidant and anti-inflammatory properties. The application notes and protocols outlined in this document provide a comprehensive framework for the systematic evaluation of this compound's safety, efficacy, and stability in cosmetic formulations. Rigorous adherence to these scientific principles will be essential for the successful development of innovative and effective skincare products featuring this novel ingredient.

References

  • BU CyberSec Lab. 2-[(4-Methylbenzoyl)Amino]Ethyl 4-Methylbenzoate.
  • Chem-Impex. 2-[(4-Methylbenzoyl)Amino]Ethyl 4-Methylbenzoate.
  • ECHA. Advice on skin and eye irritation testing helps reduce animal tests. (2016).
  • PubChem. Ethyl 2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane-1-carbonyl}amino)benzoate.
  • PubChem. Ethyl 4-[(chloroacetyl)amino]benzoate.
  • ResearchGate. Safety Assessment of Alkyl Benzoates as Used in Cosmetics. (2025).
  • MakingCosmetics. Stability Testing of Cosmetics.
  • ResearchGate. Guidelines on Stability Testing of Cosmetics. (2004).
  • Taobe Consulting. Stability Testing Cosmetics.

Sources

Application Note: Chromatographic Analysis of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to its Use as a Reference Standard for Impurity Quantification in Pharmaceutical Analysis

Introduction: The Role of Reference Standards in Ensuring Pharmaceutical Quality

In the landscape of drug development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount. Process-related impurities and degradation products must be meticulously monitored and controlled to ensure the safety and efficacy of the final drug product. This control is achieved through robust analytical methods, the cornerstone of which is the use of well-characterized reference standards.[1][2] A reference standard is a highly purified and characterized substance used to confirm the identity, strength, and quality of a drug substance.[2]

This document provides a comprehensive guide to using 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate as a reference standard, specifically in the context of quantifying it as a potential impurity in a drug substance using High-Performance Liquid Chromatography (HPLC). While this compound is a known chemical intermediate[3], this application note constructs a framework for its use as an analytical standard, grounded in established chromatographic principles and regulatory expectations.

The methodologies detailed herein are designed for researchers, analytical scientists, and quality control professionals. They emphasize not just the procedural steps but the underlying scientific rationale, ensuring the development of a robust, reliable, and self-validating analytical system.[4]

Analyte Profile: Physicochemical Properties

A thorough understanding of the reference standard's properties is the foundation of any analytical method development.

  • Compound Name: 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate

  • CAS Number: 266354-62-5

  • Appearance: White to off-white powder[3]

Chemical Structure:

The structure contains two p-toluoyl (4-methylbenzoyl) groups linked by an ethylamine bridge, incorporating both amide and ester functional groups. These aromatic rings act as strong chromophores, making the molecule highly suitable for UV-Vis spectrophotometric detection.

Caption: Chemical Structure of the Analyte.

PropertyValueSource
Molecular Formula C₁₈H₁₉NO₃[3]
Molecular Weight 297.35 g/mol [3]
Purity ≥ 97% (NMR)[3]
Storage Conditions 0-8 °C[3]

Method Development Rationale: A Logic-Driven Approach

The selection of an analytical technique and its associated parameters must be justified by the physicochemical properties of the analyte and the intended purpose of the method.

  • Choice of Technique: Reversed-Phase HPLC (RP-HPLC)

    • Causality: The molecule possesses both polar (amide, ester) and non-polar (two aromatic rings, ethyl chain) regions, giving it a moderate overall polarity. RP-HPLC is the premier technique for separating such compounds. A stationary phase like C18 (octadecylsilane) provides a non-polar surface that interacts with the analyte via hydrophobic interactions. Elution is then controlled by varying the polarity of the mobile phase.

  • Choice of Detector: UV/Vis Diode Array Detector (DAD/PDA)

    • Causality: The two methylbenzoyl groups are strong chromophores that absorb UV radiation. A DAD/PDA allows for the selection of an optimal detection wavelength (likely around the λmax of the benzoyl chromophore, ~230-260 nm) to maximize sensitivity. Furthermore, it provides spectral data that can confirm peak purity and aid in peak identification, which is a critical aspect of method specificity.

  • Mobile Phase Selection: Acetonitrile and Water

    • Causality: Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity, low UV cutoff, and excellent elution strength for a wide range of compounds. A gradient elution, starting with a higher percentage of water and increasing the percentage of acetonitrile, is proposed. This ensures that any potential impurities with different polarities are well-separated from the main analyte peak and that the analyte itself elutes as a sharp, symmetrical peak in a reasonable timeframe.

Experimental Protocols

These protocols provide a self-validating framework for the use of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate as a reference standard. Adherence to good laboratory practices (GLP) is assumed.

Protocol 4.1: Preparation of Standard Solutions

Accurate preparation of standard solutions is critical for the quantification of the analyte.[5][6]

  • Stock Standard Solution (1000 µg/mL): a. Accurately weigh approximately 25.0 mg of the 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate reference standard into a 25-mL Class A volumetric flask.[5] b. Record the exact weight. c. Add approximately 15 mL of diluent (Acetonitrile:Water, 50:50 v/v). d. Sonicate for 5 minutes or until the standard is completely dissolved. e. Allow the solution to return to room temperature. f. Dilute to the mark with the diluent and mix thoroughly by inverting the flask at least 10 times. g. Calculate the exact concentration based on the weight and purity of the reference standard. This solution should be stored under recommended conditions (refrigerated, protected from light) and its stability evaluated.

  • Working Standard and Calibration Solutions: a. Prepare a series of calibration standards by performing serial dilutions of the Stock Standard Solution.[7] b. For example, to prepare a 10 µg/mL working standard, pipette 1.0 mL of the 1000 µg/mL stock solution into a 100-mL Class A volumetric flask and dilute to volume with the diluent. c. A typical calibration curve might include standards at 0.5, 1.0, 5.0, 10.0, and 20.0 µg/mL to establish linearity.

Protocol 4.2: High-Performance Liquid Chromatography (HPLC) Method

This method provides a starting point for analysis and should be optimized as necessary.

ParameterRecommended ConditionRationale
Instrument HPLC with Gradient Pump, Autosampler, and DAD/PDA DetectorStandard for modern impurity analysis.
Column C18, 4.6 x 150 mm, 3.5 µm particle sizeA versatile column offering good resolution and efficiency.
Mobile Phase A Water (HPLC Grade) with 0.1% Formic AcidAcid improves peak shape for amide-containing compounds.
Mobile Phase B Acetonitrile (HPLC Grade) with 0.1% Formic AcidCommon organic eluent with good UV transparency.
Gradient Program Time (min)%B
0.030
15.090
17.090
17.130
20.030
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Detector Wavelength 240 nm (or λmax determined from UV scan)Maximizes signal-to-noise for the analyte.
Run Time 20 minutesAllows for elution of the analyte and re-equilibration.
Protocol 4.3: System Suitability Testing (SST)

SST is a mandatory part of any validated analytical procedure. It confirms that the chromatographic system is adequate for the intended analysis on the day of the experiment.[4][8][9][10]

  • Procedure: Before injecting any samples, perform at least five replicate injections of a working standard solution (e.g., 10 µg/mL).

  • Acceptance Criteria: The results from these injections must meet pre-defined criteria before proceeding with the analysis.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and separation power.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0% for 5 replicatesDemonstrates the precision of the injector and detector.
Relative Standard Deviation (RSD) of Retention Time RSD ≤ 1.0% for 5 replicatesConfirms the stability and precision of the pumping system.

Analytical Method Validation Framework (ICH Q2(R1))

While this document provides a developed method, full validation is required to demonstrate that the analytical procedure is suitable for its intended purpose.[11][12] The validation should be conducted according to the International Council for Harmonisation (ICH) guideline Q2(R1).[13][14]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., API, other impurities, degradation products). This is typically demonstrated by analyzing a placebo, a spiked sample, and performing forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across the desired range should be analyzed, and the correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value. This is often assessed by spiking a sample matrix with known amounts of the reference standard at different levels (e.g., 80%, 100%, 120% of the target concentration) and calculating the percent recovery.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

Workflow and Data Management

A systematic workflow ensures traceability and data integrity from start to finish.

G cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Reporting prep_std Weigh & Dissolve Reference Standard prep_stock Prepare Stock Solution (e.g., 1000 µg/mL) prep_std->prep_stock prep_cal Create Calibration & SST Working Solutions prep_stock->prep_cal sst Perform System Suitability Test (SST) prep_cal->sst cal Analyze Calibration Curve Standards sst->cal sample Analyze Test Samples cal->sample quant Quantify Analyte in Samples Using Calibration Curve sample->quant check_sst Verify SST Results Meet Acceptance Criteria gen_curve Generate Calibration Curve (Linear Regression) check_sst->gen_curve gen_curve->quant report Report Final Results quant->report

Caption: End-to-End Analytical Workflow.

Conclusion

This application note establishes a robust framework for the utilization of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate as a reference standard in a chromatographic setting. By grounding the protocols in fundamental scientific principles and aligning them with regulatory guidelines such as ICH Q2(R1), this guide provides the necessary tools for researchers and quality control professionals to develop and validate a reliable analytical method for impurity quantification. The emphasis on a self-validating system, through rigorous system suitability testing, ensures the integrity and reproducibility of the data generated, which is the ultimate goal of any analytical procedure in the pharmaceutical industry.

References

  • International Council for Harmonisation (ICH). (2023). Q2(R2) Validation of Analytical Procedures.[Link]

  • PubChem. Ethyl 2-[(2-amino-4-methylbenzoyl)amino]benzoate. National Center for Biotechnology Information. [Link]

  • PharmaGuideline. System Suitability in HPLC Analysis.[Link]

  • Google Patents.
  • National Center for Biotechnology Information (PMC). (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes.[Link]

  • Google Patents.US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
  • BU CyberSec Lab. 2-[(4-Methylbenzoyl)Amino]Ethyl 4-Methylbenzoate Product Information.[Link]

  • ResearchGate. Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS.[Link]

  • ResolveMass Laboratories Inc. (2026). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).[Link]

  • Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions?[Link]

  • Pharmaceutical Updates. (2021). System suitability in HPLC Analysis.[Link]

  • International Journal of Research and Applied Science & Engineering Technology (IJRASET). (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results.[Link]

  • ResearchGate. How can I separate drugs with carboxylic and drugs with amide group in a mixture by using HPLC?[Link]

  • NIST Chemistry WebBook. Benzoyl chloride. National Institute of Standards and Technology. [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • Cheméo. Chemical Properties of Ethyl 4-methylbenzoate (CAS 94-08-6).[Link]

  • ResearchGate. (2000). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate.[Link]

  • Pharmaceutical Quality Control. The reference standards labyrinth.[Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.[Link]

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester.[Link]

  • Royal Society of Chemistry. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications.[Link]

  • ResearchGate. Preparation of reference solutions using a stock solution.[Link]

  • National Center for Biotechnology Information (PMC). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples.[Link]

  • European Medicines Agency (EMA). (2025). ICH M4Q (R2) Guideline on the common technical document for the registration of pharmaceuticals for human use.[Link]

  • MDPI. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.[Link]

  • Assay Solution. System Suitability Test in HPLC – Key Parameters Explained.[Link]

  • Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification.[Link]

  • Journal of Chemical and Pharmaceutical Research. Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance.[Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures.[Link]

  • Waters Corporation. System suitability Requirements for a USP HPLC Method - Tips & Suggestions.[Link]

  • U.S. Pharmacopeia (USP). <621> CHROMATOGRAPHY.[Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).[Link]

  • News-Medical.Net. (2024). Standard Solution Preparation: A Comprehensive Guide.[Link]

  • Chemistry LibreTexts. (2020). Stock Solution and Calibration Standard Preparation.[Link]

Sources

Application Notes and Protocols for Enhancing Drug Solubility with 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Excipient for Overcoming Solubility Challenges

The oral bioavailability of poorly water-soluble drugs is a significant hurdle in pharmaceutical development, with more than 40% of new chemical entities exhibiting low aqueous solubility. This poor solubility can lead to low dissolution rates, erratic absorption, and ultimately, suboptimal therapeutic efficacy. To address this challenge, various formulation strategies have been developed, including particle size reduction, solid dispersions, and lipid-based drug delivery systems.[1] This document introduces 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate, a novel excipient with potential applications in enhancing the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).

2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate is a versatile organic compound that is being explored for its role in drug delivery systems.[2] Its chemical structure, featuring both ester and amide functionalities, suggests its potential to interact with a variety of APIs and formulation components, thereby improving drug solubility and stability. This guide provides detailed application notes and protocols for utilizing 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate in the development of robust drug delivery systems.

Physicochemical Properties of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate

A thorough understanding of the physicochemical properties of an excipient is fundamental to its effective application in drug formulation.

PropertyValueReference
Molecular Formula C18H19NO3[3]
Molecular Weight 297.35 g/mol [3]
Appearance White to off-white powder[3]
Storage Conditions 0-8 °C[3]

Proposed Mechanism of Solubility Enhancement

While extensive research is ongoing, the amphiphilic nature of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate, arising from its aromatic rings and the more polar amide and ester groups, suggests its potential to act as a carrier or co-former in various drug delivery systems. It is hypothesized that this compound can disrupt the crystal lattice of a poorly soluble drug, leading to the formation of a higher-energy amorphous state or a co-crystal with enhanced solubility. Furthermore, its compatibility with lipids and polymers makes it a candidate for incorporation into solid dispersions and lipid-based formulations, where it may improve drug loading and release characteristics.

Application I: Solid Dispersion Formulations for Enhanced Dissolution

Solid dispersion is a well-established technique for improving the dissolution rate and bioavailability of poorly soluble drugs by dispersing the API in a hydrophilic carrier at the molecular level.[4] 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate can be utilized as a carrier or a co-carrier in solid dispersion systems.

Experimental Workflow for Solid Dispersion Formulation

A API and 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate Selection and Ratio Optimization B Solvent Evaporation Method A->B Formulation C Physicochemical Characterization (DSC, XRD, SEM) B->C Characterization D In Vitro Dissolution Testing C->D Performance Evaluation E Data Analysis and Formulation Optimization D->E Analysis

Caption: Workflow for developing a solid dispersion formulation.

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes the preparation of a solid dispersion of a model poorly soluble drug (e.g., Itraconazole) with 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate.

Materials:

  • Itraconazole (or other poorly soluble API)

  • 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate

  • Dichloromethane (or other suitable volatile solvent)

  • Polyvinylpyrrolidone (PVP K30)

  • Deionized water

  • Phosphate buffer (pH 6.8)

Equipment:

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Vacuum oven

  • Dissolution testing apparatus (USP Type II)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Preparation of the Organic Solution:

    • Accurately weigh Itraconazole, 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate, and PVP K30 in a predetermined ratio (e.g., 1:3:4 w/w/w).

    • Dissolve the weighed components in a minimal amount of dichloromethane with stirring until a clear solution is obtained.

  • Solvent Evaporation:

    • Transfer the solution to a round-bottom flask.

    • Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure.

  • Drying:

    • Scrape the solid mass from the flask and dry it in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving:

    • Gently grind the dried solid dispersion using a mortar and pestle.

    • Pass the powder through a 100-mesh sieve to obtain a uniform particle size.

  • Characterization:

    • Perform Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Scanning Electron Microscopy (SEM) to characterize the solid-state properties of the prepared solid dispersion.

  • In Vitro Dissolution Study:

    • Conduct dissolution testing using a USP Type II apparatus in 900 mL of phosphate buffer (pH 6.8) at 37 ± 0.5°C with a paddle speed of 75 rpm.

    • Withdraw samples at predetermined time intervals and analyze the drug content by HPLC.

Expected Outcome and Data Presentation

The solid dispersion is expected to show a significantly faster dissolution rate compared to the pure drug.

Formulation% Drug Release at 30 min% Drug Release at 60 min
Pure Itraconazole< 10%< 20%
Itraconazole: 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate: PVP K30 (1:3:4)> 70%> 90%

Application II: Lipid-Based Formulations for Enhanced Bioavailability

Lipid-based drug delivery systems (LBDDS) are an effective approach for enhancing the oral bioavailability of poorly water-soluble drugs.[5] These systems can improve drug solubilization in the gastrointestinal tract and facilitate lymphatic transport. 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate, due to its potential lipophilicity, can be incorporated into LBDDS to improve drug loading and stability.

Experimental Workflow for Lipid-Based Formulation

A Selection of Lipids, Surfactants, and Co-solvents B Formulation of Self-Emulsifying Drug Delivery System (SEDDS) A->B Formulation C Characterization of SEDDS (Droplet Size, Zeta Potential, Emulsification Time) B->C Characterization D In Vitro Drug Release C->D Performance E Stability Assessment D->E Validation

Caption: Workflow for developing a lipid-based formulation.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the preparation of a SEDDS formulation containing a model poorly soluble drug (e.g., Nimodipine) and 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate.

Materials:

  • Nimodipine (or other poorly soluble API)

  • 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate

  • Labrafac™ Lipophile WL 1349 (oil)

  • Kolliphor® EL (surfactant)

  • Transcutol® HP (co-surfactant)

  • Deionized water

Equipment:

  • Vortex mixer

  • Water bath

  • Particle size analyzer

  • Zeta potential analyzer

Procedure:

  • Preparation of the SEDDS Pre-concentrate:

    • Accurately weigh Nimodipine, 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate, Labrafac™ Lipophile WL 1349, Kolliphor® EL, and Transcutol® HP in a glass vial. A suggested starting ratio is 5% API, 10% 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate, 30% oil, 40% surfactant, and 15% co-surfactant (w/w).

    • Heat the mixture in a water bath at 40-50°C to facilitate the dissolution of the solids.

    • Vortex the mixture until a clear, homogenous solution is obtained.

  • Characterization of the SEDDS:

    • Emulsification Time: Add 1 mL of the SEDDS pre-concentrate to 250 mL of deionized water in a beaker with gentle stirring. Record the time taken for the formation of a clear or bluish-white emulsion.

    • Droplet Size and Zeta Potential: Dilute the SEDDS pre-concentrate with deionized water (1:100) and measure the droplet size and zeta potential using a particle size analyzer.

  • In Vitro Drug Release:

    • Perform in vitro drug release studies using a dialysis bag method.

    • Place a known amount of the SEDDS formulation in a dialysis bag and immerse it in a dissolution medium (e.g., phosphate buffer pH 6.8).

    • Collect samples from the dissolution medium at specified time intervals and analyze for drug content using HPLC.

Expected Outcome and Data Presentation

The SEDDS formulation is expected to form a fine emulsion upon dilution with an aqueous medium, leading to enhanced drug release.

ParameterExpected Value
Emulsification Time < 2 minutes
Droplet Size < 200 nm
Zeta Potential -15 to -30 mV
% Drug Release at 2h > 85%

Safety and Regulatory Considerations

As 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate is a novel excipient, comprehensive safety and toxicity data are not yet publicly available. Researchers should exercise due diligence and conduct appropriate safety assessments before its use in formulations intended for preclinical or clinical studies. It is recommended to perform in vitro cytotoxicity studies and consult relevant regulatory guidelines. The safety profiles of structurally related compounds, such as ethyl benzoate and parabens, suggest that benzoates are generally of low acute toxicity.[6][7] However, these are not direct substitutes for compound-specific safety data.

Conclusion

2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate presents a promising avenue for addressing the challenges of poor drug solubility. The protocols outlined in this guide provide a framework for its application in solid dispersion and lipid-based formulations. The versatility of this excipient suggests its potential for broader applications in various drug delivery systems. Further research into its mechanism of action and comprehensive safety profiling will be crucial for its successful translation into clinical use.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • BU CyberSec Lab. 2-[(4-Methylbenzoyl)Amino]Ethyl 4-Methylbenzoate. [Link]

  • Chem-Impex International Inc. 2-[(4-Methylbenzoyl)Amino]Ethyl 4-Methylbenzoate. [Link]

  • PubChem. Ethyl 2-[(2-amino-4-methylbenzoyl)amino]benzoate. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • PubChem. Ethyl 4-amino-2-methylbenzoate. [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. [Link]

  • ECHA. Ethyl benzoate - Registration Dossier. [Link]

  • Garg, R., Singh, S., & Singh, I. (2016). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Critical reviews in therapeutic drug carrier systems, 33(3), 231–284. [Link]

  • MDPI. (2021). Solid Dispersions for Drug Delivery: Applications and Preparation Methods. [Link]

  • MDPI. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • Pouton, C. W., & Porter, C. J. (2008). Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. Advanced drug delivery reviews, 60(6), 625–637. [Link]

  • PubMed Central (PMC). (2016). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • PubMed Central (PMC). (2012). Current Trends on Solid Dispersions: Past, Present, and Future. [Link]

  • PubMed Central (PMC). (2011). Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. [Link]

  • ResearchGate. (2023). (PDF) Pharmaceutical cocrystal-a deft technique for solubility enhancement. [Link]

  • RIVM. (2017). Exposure to and toxicity of methyl-, ethyl- and propylparaben. [Link]

  • YouTube. (2018). Lipid-Based Drug Delivery Systems. [Link]

  • PEXACY International Journal of Pharmaceutical Science. (2025). ADVANCED CO-CRYSTAL TECHNOLOGIES FOR EFFECTIVE SOLUBILITY ENHANCEMENT IN BCS CLASS II AND IV DRUGS. [Link]

  • RIVM. (2017). Exposure to and toxicity of methyl-, ethyl- and propylparaben. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Advanced Purification of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the advanced purification of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the purification of this key pharmaceutical intermediate.[1] We will move beyond basic protocols to address the nuanced challenges that can arise during synthesis and purification, ensuring you achieve the highest possible purity for your downstream applications.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial challenges encountered during the purification of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate.

Q1: My final product has a persistent yellow or brownish tint. What is the likely cause and how can I remove it?

A persistent color in your product often indicates the presence of trace impurities, possibly from the oxidation of starting materials or by-products. One common culprit is residual starting amine, which can be prone to air oxidation. To address this:

  • Activated Carbon Treatment: Before recrystallization, dissolve your crude product in a suitable hot solvent and add a small amount of activated carbon. Heat the mixture for a short period, then filter it hot to remove the carbon. This is often effective at adsorbing colored impurities.

  • Recrystallization: A carefully chosen recrystallization solvent system can often leave colored impurities behind in the mother liquor.

Q2: After purification, I'm still seeing starting materials (4-methylbenzoyl chloride, 2-aminoethyl 4-methylbenzoate) in my NMR/HPLC analysis. What's the best way to remove them?

The presence of starting materials is a common issue. Here's a breakdown of how to tackle this:

  • Excess 4-methylbenzoyl chloride: This can be quenched by adding a small amount of water or a mild aqueous base (like sodium bicarbonate solution) to your reaction mixture before workup. During an aqueous workup, the excess acid chloride will hydrolyze to 4-methylbenzoic acid, which can then be removed by a basic wash.

  • Unreacted 2-aminoethyl 4-methylbenzoate: This starting material is basic. An acidic wash (e.g., with dilute HCl) of the organic layer during workup will protonate the amine, making it water-soluble and easily extracted into the aqueous phase.

Q3: My yield is consistently low after purification. What are the likely causes?

Low yield can be frustrating. Here are a few areas to investigate:

  • Premature Precipitation: During your workup or recrystallization, your product might be precipitating out too early, leading to losses. Ensure your product is fully dissolved in the organic phase during extraction and in the hot solvent during recrystallization.

  • Overly Aggressive Purification: Sometimes, in an attempt to achieve high purity, too much product is lost. This can happen if you use too much solvent for recrystallization or if your chromatography conditions are not optimized.

  • Product Solubility: Your product may have some solubility in the wash solutions or the recrystallization mother liquor. Minimize the volume of washes and cool your recrystallization mixture thoroughly to maximize crystal recovery.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds like 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate.[2] However, success is highly dependent on the choice of solvent and proper technique.

Problem: My compound "oils out" instead of crystallizing.

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the solvent is not ideal.

Solution:

  • Re-heat the solution: Add a small amount of additional solvent and re-heat until the oil redissolves completely.

  • Slow Cooling: Allow the solution to cool slowly. You can insulate the flask to slow down the cooling rate.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can provide a nucleation site for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.

  • Solvent System Modification: If the problem persists, consider a mixed solvent system. Dissolve your compound in a good solvent (one in which it is very soluble) and then add a poor solvent (one in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.

Problem: No crystals form, even after cooling for an extended period.

This indicates that your solution is not supersaturated.

Solution:

  • Concentrate the Solution: Remove some of the solvent by boiling or under reduced pressure and then allow the solution to cool again.

  • Induce Crystallization: Try scratching the flask or adding a seed crystal as described above.

  • Change the Solvent: The chosen solvent may be too good a solvent for your compound at all temperatures. A different solvent or a mixed solvent system may be necessary.

Recrystallization Protocol

Step 1: Solvent Selection The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[3] For 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate, consider solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures.

Step 2: Dissolution Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid just dissolves.

Step 3: Hot Filtration (if necessary) If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

Step 4: Cooling Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

Step 5: Isolation and Drying Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Troubleshooting Guide: Column Chromatography

For challenging separations or to remove closely related impurities, column chromatography is the method of choice.[4]

Problem: Poor separation of my product from an impurity.

This is a common issue that can be resolved by optimizing your chromatography conditions.

Solution:

  • Solvent System Optimization: The polarity of your mobile phase is crucial. Use thin-layer chromatography (TLC) to test different solvent systems. Aim for an Rf value of around 0.3 for your product. A common mobile phase for compounds with amide and ester functionalities is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[5]

  • Stationary Phase: Silica gel is the standard choice. If your compound is acid-sensitive, you can use deactivated silica gel or alumina.[4]

  • Column Packing: A well-packed column is essential for good separation. Ensure the stationary phase is packed uniformly without any air bubbles or cracks.

Problem: My compound is not eluting from the column.

This suggests that the mobile phase is not polar enough to move your compound down the column.

Solution:

  • Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase.

  • Check Compound Stability: In rare cases, the compound might be decomposing on the silica gel.[4] You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then developing it to see if any new spots have appeared.

Column Chromatography Protocol

Step 1: TLC Analysis Determine the optimal solvent system for separation using TLC.

Step 2: Column Packing Prepare a slurry of silica gel in the initial mobile phase and carefully pour it into the column. Allow the silica to settle, ensuring a flat top surface.

Step 3: Loading the Sample Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.

Step 4: Elution Begin eluting with the mobile phase, collecting fractions. You can gradually increase the polarity of the mobile phase (a gradient elution) to elute compounds with different polarities.

Step 5: Fraction Analysis Analyze the collected fractions by TLC to identify which ones contain your pure product.

Step 6: Concentration Combine the pure fractions and remove the solvent under reduced pressure.

Purity Assessment

After purification, it is critical to assess the purity of your 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate.

Analytical Technique Purpose Key Considerations
High-Performance Liquid Chromatography (HPLC) Quantify purity and detect trace impurities.A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point. UV detection is suitable for this aromatic compound.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm the structure and identify any residual solvents or impurities.Both ¹H and ¹³C NMR should be performed. The spectra should be clean, with all peaks accounted for and integrated correctly.
Mass Spectrometry (MS) Confirm the molecular weight of the compound.Electrospray ionization (ESI) is a suitable technique for this molecule.

Workflow and Decision Making

The following diagram illustrates a typical workflow for the purification and analysis of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate.

PurificationWorkflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Purity Analysis Crude Crude Product TLC TLC Analysis Crude->TLC Assess Purity Recrystallization Recrystallization HPLC HPLC Analysis Recrystallization->HPLC Chromatography Column Chromatography Chromatography->HPLC TLC->Recrystallization Simple Impurity Profile TLC->Chromatography Complex Impurity Profile NMR NMR Analysis HPLC->NMR Purity > 99% Pure Pure Product NMR->Pure TroubleshootingTree Start Crude Product Analysis (TLC/NMR) Impurity_Check Are starting materials present? Start->Impurity_Check Color_Check Is the product colored? Impurity_Check->Color_Check No Aqueous_Wash Perform Acid/Base Wash Impurity_Check->Aqueous_Wash Yes Purity_Check Is the product >95% pure by TLC? Color_Check->Purity_Check No Carbon_Treatment Activated Carbon Treatment Color_Check->Carbon_Treatment Yes Recrystallize Recrystallization Purity_Check->Recrystallize Yes Column_Chromatography Column Chromatography Purity_Check->Column_Chromatography No Aqueous_Wash->Color_Check Carbon_Treatment->Purity_Check Final_Analysis Final Purity Analysis (HPLC/NMR) Recrystallize->Final_Analysis Column_Chromatography->Final_Analysis

Caption: Troubleshooting Decision Tree

References

  • Chem-Impex. (n.d.). 2-[(4-Methylbenzoyl)Amino]Ethyl 4-Methylbenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). What is the best technique for amide purification? Retrieved from [Link]

  • Brainly. (2020, October 16). You may have to recrystallize any or all of the components of your extraction mixture: benzoic acid, ethyl-4-aminobenzoate, and fluorenone, depending on their purity after isolation. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Reddit. (2016, January 16). Column Chromatography: Amides. Retrieved from [Link]

  • ResearchGate. (2023, August 1). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

Sources

preventing hydrolysis of the ester groups in 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate

Welcome to the technical support center for 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the chemical stability of this compound. As an ester-containing molecule, it is susceptible to hydrolysis, which can impact experimental reproducibility and product integrity.[1] This document provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you prevent unwanted degradation.

Frequently Asked Questions (FAQs)

Q1: What is 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate, and why is its stability a concern?

2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate is a diester and amide-containing organic compound used as a key intermediate in the synthesis of bioactive molecules, including potential analgesics and anti-inflammatory agents.[1] Its molecular structure features an ester linkage (the 4-methylbenzoate group) which is susceptible to hydrolysis—a chemical reaction with water that cleaves this bond.[2] This degradation compromises the compound's purity, potentially leading to inaccurate experimental results, loss of therapeutic efficacy, and the formation of impurities.

Q2: What is ester hydrolysis, and what are the primary degradation products of this compound?

Ester hydrolysis is the cleavage of an ester bond to form a carboxylic acid and an alcohol.[3][4] The reaction can be catalyzed by acid or base. For 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate, the primary hydrolysis reaction breaks the ester linkage, yielding 4-methylbenzoic acid and 2-[(4-Methylbenzoyl)amino]ethanol .

The amide bond within the molecule is significantly more resistant to hydrolysis than the ester bond and typically requires more extreme conditions (e.g., strong acid or base at high temperatures) to cleave. Therefore, under typical experimental and storage conditions, ester hydrolysis is the primary degradation pathway of concern.

Q3: What is the most critical factor influencing the rate of hydrolysis for this compound?

The most critical factor is pH . Ester hydrolysis rates are highly dependent on the concentration of hydronium (H+) and hydroxide (OH-) ions.[5]

  • Alkaline Conditions (pH > 8): Hydrolysis is rapid and irreversible, a process known as saponification.[4][6] The hydroxide ion acts as a direct nucleophile, attacking the ester's carbonyl carbon.[7]

  • Acidic Conditions (pH < 4): The reaction is also accelerated, as the acid protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to attack by water. This reaction is reversible.[3][4][8]

  • Neutral Conditions (pH ≈ 6-8): While slower than in acidic or basic conditions, hydrolysis still occurs via direct reaction with water.[5]

For maximum stability in aqueous solutions, the pH should be maintained in a slightly acidic range, typically between pH 4 and 6 , where the rates of both acid- and base-catalyzed hydrolysis are minimized.

Troubleshooting Guide: Degradation Issues

This section addresses specific problems you may encounter during your experiments.

Problem: My compound shows significant degradation after being dissolved in an aqueous solution for my experiment.

This is the most common stability issue. The root cause is almost always related to pH, temperature, or both. Follow this workflow to diagnose and solve the problem.

G cluster_0 Troubleshooting Workflow: Degradation in Solution start Degradation Observed in Solution q1 What is the pH of your solution? start->q1 q1_ans1 Uncontrolled / Pure Water (pH ~7) q1->q1_ans1 Unbuffered q1_ans2 Basic (pH > 8) q1->q1_ans2 High pH q1_ans3 Acidic (pH < 4) q1->q1_ans3 Low pH q1_ans4 Buffered (pH 4-6) q1->q1_ans4 Optimal pH sol1 Action: Implement a buffer system. Recommendation: Citrate or Acetate buffer (pH 4-5). q1_ans1->sol1 sol2 Action: Lower the pH immediately. Alkaline conditions cause rapid, irreversible hydrolysis. Use a suitable acidic buffer. q1_ans2->sol2 sol3 Action: Raise the pH slightly. Strongly acidic conditions accelerate hydrolysis. Adjust to pH 4-6. q1_ans3->sol3 q2 What was the experimental temperature? q1_ans4->q2 sol1->q2 sol2->q2 sol3->q2 q2_ans1 Elevated (>40°C) q2->q2_ans1 High Temp q2_ans2 Room Temp or Below q2->q2_ans2 Low Temp sol4 Action: Reduce temperature. Perform experiments on ice and store solutions at 2-8°C. Avoid freeze-thaw cycles. q2_ans1->sol4 end Stability Optimized q2_ans2->end sol4->end

Caption: Troubleshooting workflow for compound degradation in solution.

Problem: My solid-state sample is degrading over time, showing clumping or changes in appearance.

Degradation in the solid state is less common but indicates exposure to environmental factors.

  • Cause: The most likely cause is exposure to atmospheric moisture .[2][9] Hygroscopic materials can adsorb enough water from the air to initiate hydrolysis on the surface of the solid particles. Elevated storage temperatures will accelerate this process.[10]

  • Solution:

    • Storage: Always store the solid compound in a tightly sealed container, preferably within a desiccator containing a drying agent like silica gel or Drierite.[2]

    • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas (e.g., argon or nitrogen) before sealing to displace moist air.

    • Temperature Control: Store the material at recommended low temperatures (e.g., 2-8°C or -20°C), protected from light.

Protocols and Best Practices

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol describes how to prepare a 10 mM stock solution in a buffer optimized for stability.

Materials:

  • 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate

  • Citric acid monohydrate

  • Sodium citrate dihydrate

  • High-purity water (e.g., Milli-Q®)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated pH meter

Procedure:

  • Prepare a 0.1 M Citrate Buffer (pH 4.5):

    • Prepare a 0.1 M solution of citric acid and a 0.1 M solution of sodium citrate.

    • In a beaker, add the citric acid solution and slowly titrate with the sodium citrate solution while monitoring with a calibrated pH meter until the pH reaches 4.5.

  • Prepare the Compound Concentrate:

    • Due to the compound's low aqueous solubility, first prepare a concentrated stock in anhydrous DMSO (e.g., 100 mM). Ensure the DMSO is of high purity and stored over molecular sieves to minimize water content.

  • Prepare the Final Aqueous Solution:

    • Chill the pH 4.5 citrate buffer on ice.

    • Slowly add the required volume of the DMSO concentrate to the chilled buffer while gently vortexing to achieve the final desired concentration (e.g., 10 mM). The final DMSO concentration should be kept as low as possible for your experimental needs (ideally ≤1%).

  • Storage:

    • Store the final aqueous solution in small aliquots at 2-8°C for short-term use (up to 24 hours). For longer storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: HPLC-Based Stability Monitoring

Use this method to quantify the parent compound and its primary hydrolysis product, 4-methylbenzoic acid.

Instrumentation:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection λ 254 nm
Injection Vol. 10 µL

Procedure:

  • Prepare samples of your compound under different conditions (e.g., in different buffers, at different temperatures).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and immediately quench any further reaction by diluting it in the initial mobile phase composition (e.g., 70:30 A:B).

  • Inject the samples onto the HPLC system.

  • Identify the peaks: 4-methylbenzoic acid will have a shorter retention time than the parent compound.

  • Calculate the percentage of the parent compound remaining over time to determine the degradation rate.

Mechanistic Insights

Understanding the chemical mechanisms of hydrolysis reinforces the importance of pH control.

Base-Catalyzed Hydrolysis (Saponification)

This pathway is dominant at high pH and is irreversible.[4][11] The direct attack by a strong nucleophile (OH⁻) is highly efficient.

G Ester R-CO-OR' Tetrahedral_Intermediate R-C(O⁻)(OH)-OR' Ester->Tetrahedral_Intermediate + OH⁻ (fast) Carboxylic_Acid R-COOH Tetrahedral_Intermediate->Carboxylic_Acid - R'O⁻ (fast) Carboxylate_Salt R-COO⁻ + R'OH Carboxylic_Acid->Carboxylate_Salt + R'O⁻ (very fast, irreversible)

Caption: Mechanism of base-catalyzed ester hydrolysis.

Acid-Catalyzed Hydrolysis

This pathway is dominant at low pH and is reversible.[3][8] The acid catalyst protonates the carbonyl, activating it for attack by a weak nucleophile (H₂O).

G Ester R-CO-OR' Protonated_Ester R-C(OH)⁺-OR' Ester->Protonated_Ester + H⁺ Tetrahedral_Intermediate R-C(OH)₂(OH₂⁺)-OR' Protonated_Ester->Tetrahedral_Intermediate + H₂O Carboxylic_Acid R-COOH Tetrahedral_Intermediate->Carboxylic_Acid - H⁺, - R'OH

Caption: Reversible mechanism of acid-catalyzed ester hydrolysis.

References

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]

  • da Silva, A. B. F., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of the Brazilian Chemical Society. [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • University of Waterloo. (n.d.). Experiment C: Hydrolysis of a Carboxylic Acid Ester. [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

  • Clark, J. (n.d.). Hydrolysing esters. Chemguide. [Link]

  • Milliken. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]

  • J&K Scientific LLC. (2025). Ester Hydrolysis. [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • BU CyberSec Lab. (n.d.). 2-[(4-Methylbenzoyl)Amino]Ethyl 4-Methylbenzoate. [Link]

  • Waterman, K. C. (2019). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology. [Link]

  • Zhang, M., et al. (2020). Plots of hydrolysis of organic ester versus a reaction temperature of 2 h. ResearchGate. [Link]

  • Adams, P. A., & Swart, E. R. (1977). The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin. Biochemical Journal. [Link]

  • Kumar, G. N. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy. [Link]

  • Patel, K. et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Luminablog. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

Sources

Technical Support Center: Troubleshooting Poor Peak Shape in the Chromatographic Analysis of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic analysis of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate. This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to poor peak shape, ensuring the generation of accurate and reproducible data. As a molecule with both hydrophobic regions (two methyl-substituted benzene rings) and polar, ionizable functional groups (an amide and an ester), it presents unique challenges in reversed-phase chromatography. This guide provides in-depth, cause-and-effect explanations and validated protocols to address these challenges effectively.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific peak shape problems in a question-and-answer format. Follow the logical workflows to diagnose and resolve the issue you are encountering.

Question 1: Why is my peak severely tailing (Asymmetry Factor > 1.2)?

Peak tailing is the most common peak shape issue for compounds containing basic nitrogen groups, like the amide in 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate. Tailing indicates a secondary, undesirable retention mechanism is occurring alongside the primary hydrophobic interaction.[1]

The primary cause is almost always an interaction between the basic amide functional group of your analyte and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[2] These interactions are strong and slow to dissociate, causing a portion of the analyte molecules to lag behind the main peak, resulting in a "tail."

Use the following workflow to systematically identify and eliminate the cause of peak tailing.

G Workflow for Troubleshooting Peak Tailing start Peak Tailing Observed (Asymmetry > 1.2) check_overload Step 1: Rule out Mass Overload Inject 1:10 diluted sample start->check_overload overload_yes Tailing Improves? YES check_overload->overload_yes overload_no Tailing Improves? NO check_overload->overload_no solve_overload Cause: Mass Overload Solution: Reduce sample concentration or injection volume. overload_yes->solve_overload check_ph Step 2: Address Secondary Interactions Lower Mobile Phase pH to 2.5-3.0 overload_no->check_ph ph_yes Tailing Improves? YES check_ph->ph_yes ph_no Tailing Improves? NO check_ph->ph_no solve_ph Cause: Silanol Interactions Solution: Maintain low pH or use an end-capped column. ph_yes->solve_ph check_column Step 3: Check Column Health Flush column or test with a new column ph_no->check_column column_yes Tailing Improves? YES check_column->column_yes solve_column Cause: Column Contamination/Void Solution: Replace column and use guard column. column_yes->solve_column

Caption: A step-by-step decision tree for diagnosing peak tailing.

A. Cause: Secondary Interactions with Residual Silanols

The surface of silica is rich in silanol groups. While modern columns are "end-capped" to block most of these, some residual, acidic silanols always remain. The basic nitrogen in your analyte's amide group can be protonated and then interact electrostatically with ionized, negatively charged silanols, causing tailing.[3]

  • Solution: Adjust Mobile Phase pH

    By lowering the mobile phase pH, you suppress the ionization of the silanol groups, neutralizing their negative charge and preventing the strong ionic interaction.[4][5]

    Protocol: Mobile Phase pH Adjustment

    • Prepare your aqueous mobile phase (e.g., Water or buffered solution).

    • Add 0.1% (v/v) of an acid modifier like formic acid or trifluoroacetic acid (TFA). Formic acid is generally preferred for mass spectrometry compatibility.

    • Measure the pH to ensure it is in the range of 2.5 - 3.5. This pH is well below the pKa of silanol groups (typically 4-5), ensuring they remain protonated and neutral.

    • Prepare your organic mobile phase (e.g., Acetonitrile or Methanol) with the same concentration of the acid modifier.

    • Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injection.

B. Cause: Mass Overload

Injecting too much analyte mass onto the column saturates the active sites on the stationary phase.[6] Excess molecules are forced to travel further down the column to find an available site, leading to a broader, often tailing peak.[7]

  • Solution: Perform a Sample Loading Study

    This experiment will confirm if you are operating outside the column's linear capacity.

    Protocol: Dilution Series for Overload Diagnosis

    • Prepare your sample at its current concentration.

    • Create a series of dilutions: 1:2, 1:5, and 1:10 using the mobile phase as the diluent.

    • Inject a constant volume of each sample, starting with the most dilute.

    • Observation: If peak shape (asymmetry) and retention time stabilize at lower concentrations, you have confirmed mass overload.[7] The optimal concentration is the highest one that still provides good peak shape.

C. Cause: Column Contamination or Physical Degradation

If tailing appears suddenly for all peaks in the chromatogram, it may indicate a physical problem at the column inlet.[8] Particulate matter from the sample or system can block the inlet frit, or a void can form in the packing material, distorting the flow path.[1]

  • Solution: Column Flushing and Replacement

    Protocol: Column Washing

    • Disconnect the column from the detector.

    • Reverse the column direction (connect the outlet to the pump).

    • Flush the column with a strong, non-buffered solvent (like 100% acetonitrile or isopropanol) at a low flow rate for 20-30 column volumes. This can dislodge particulates from the inlet frit.[1]

    • If the problem persists after flushing, the column is likely permanently damaged and should be replaced. Consider using a guard column to protect the analytical column from contamination.

Question 2: Why is my peak fronting (Asymmetry Factor < 0.8)?

Peak fronting, often appearing as a "shark-fin," is less common than tailing but points to specific issues. For a compound like 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate, the most probable causes are severe mass overload or a mismatch between the sample solvent and the mobile phase.[9][10]

G Workflow for Troubleshooting Peak Fronting start Peak Fronting Observed (Asymmetry < 0.8) check_solvent Step 1: Check Sample Solvent Is it stronger than the mobile phase? start->check_solvent solvent_yes YES check_solvent->solvent_yes solvent_no NO check_solvent->solvent_no solve_solvent Cause: Solvent Mismatch Solution: Dissolve sample in initial mobile phase conditions. solvent_yes->solve_solvent check_overload Step 2: Check for Mass Overload Inject 1:10 diluted sample solvent_no->check_overload overload_yes Fronting Improves? YES check_overload->overload_yes overload_no Fronting Improves? NO check_overload->overload_no solve_overload Cause: Severe Mass Overload Solution: Drastically reduce sample concentration. overload_yes->solve_overload check_column Step 3: Check Column Health Suspect column collapse or bed disturbance overload_no->check_column solve_column Cause: Catastrophic Column Failure Solution: Replace the column. check_column->solve_column

Caption: A step-by-step decision tree for diagnosing peak fronting.

A. Cause: Sample Solvent Incompatibility

If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile for a 20% Acetonitrile mobile phase), the sample band will not focus correctly at the head of the column. It spreads out prematurely, leading to a distorted, fronting peak.[9][11]

  • Solution: Match Sample Solvent to Mobile Phase

    Protocol: Sample Re-preparation

    • Evaporate the current sample to dryness under a gentle stream of nitrogen if possible.

    • Reconstitute the sample in the initial mobile phase composition of your gradient. If solubility is an issue, use the weakest solvent possible that fully dissolves the analyte.

    • Inject the re-prepared sample and observe the peak shape.

B. Cause: Severe Mass Overload

While moderate overload can cause tailing, severe overload often leads to fronting. When the stationary phase is completely saturated, excess analyte molecules have nowhere to bind and are swept down the column at the speed of the mobile phase, eluting earlier than the main band and creating a steep leading edge.[12]

  • Solution: Reduce Sample Concentration

    Follow the same dilution series protocol described for peak tailing. A 1:10 or even 1:100 dilution may be necessary to eliminate severe fronting.

Frequently Asked Questions (FAQs)

  • Q1: What are the ideal starting chromatographic conditions for 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate?

    A: Based on its structure, a reversed-phase method with a modern, high-purity C18 column and an acidic mobile phase is the recommended starting point.

    ParameterRecommended Starting ConditionRationale
    Column High-purity, end-capped C18, 2.1 or 4.6 mm i.d., <3 µm particle sizeMinimizes silanol interactions and provides high efficiency.
    Mobile Phase A Water + 0.1% Formic AcidLow pH suppresses silanol activity and ensures consistent analyte protonation.
    Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile often provides sharper peaks than methanol for aromatic compounds.
    Gradient 20% to 95% B over 10-15 minutesA broad gradient is a good starting point to determine the elution window.
    Flow Rate 0.4 mL/min for 2.1 mm i.d.; 1.0 mL/min for 4.6 mm i.d.Standard flow rates for the respective column dimensions.
    Column Temp. 30 - 40 °CElevated temperature can improve peak shape and reduce viscosity.
    Injection Vol. 1 - 5 µLSmall volumes minimize potential overload and solvent effects.
    Sample Diluent Initial Mobile Phase Conditions (e.g., 80:20 Water:ACN with 0.1% FA)Ensures proper peak focusing at the column inlet.
  • Q2: What is the "Symmetry Factor" and why is it important?

    A: The Symmetry Factor (also known as the Tailing Factor) is a quantitative measure of peak shape. The United States Pharmacopeia (USP) defines it by measuring the peak width at 5% of the peak height. The value is calculated as W₀.₀₅ / (2 * f), where W₀.₀₅ is the total peak width at 5% height and f is the distance from the leading edge to the peak maximum. A perfectly symmetrical peak has a value of 1.0. According to USP <621> guidelines, a symmetry factor between 0.8 and 1.8 is generally considered acceptable for quantitative analysis.[13][14][15] Poor symmetry can compromise the accuracy and precision of peak integration.

  • Q3: How can I prevent peak shape problems from occurring in the first place?

    A: Proactive measures are key to robust method performance.

    • Method Development: Always evaluate mobile phase pH and perform a loading study during method development to find the optimal conditions.

    • Sample Preparation: Filter all samples and mobile phases through a 0.22 or 0.45 µm filter to remove particulates.

    • Column Care: Always use a guard column to protect the analytical column. Never change mobile phase composition abruptly from high organic to high aqueous without a proper intermediate flush.

    • System Suitability: Before running a sequence, perform a system suitability test by injecting a standard. Monitor the symmetry factor, retention time, and efficiency to ensure the system is performing as expected.

References

  • Vertex AI Search. (n.d.). 2-[(4-Methylbenzoyl)Amino]Ethyl 4-Methylbenzoate - BU CyberSec Lab.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved January 24, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl 4-methylbenzoate (CAS 94-08-6). Retrieved January 24, 2026, from [Link]

  • Agilent Technologies. (2009). Tips and Tricks of HPLC System Troubleshooting. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 4-amino-2-methylbenzoate. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-amino-2-methylbenzoate. Retrieved January 24, 2026, from [Link]

  • Unnamed Source. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved January 24, 2026, from [Link]

  • Phenomenex. (2025). Understanding Peak Fronting in HPLC. Retrieved January 24, 2026, from [Link]

  • Element Lab Solutions. (n.d.). HPLC column overload. Retrieved January 24, 2026, from [Link]

  • U.S. Pharmacopeia. (2022). <621> Chromatography. Retrieved January 24, 2026, from [Link]

  • Song, P., et al. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC - PubMed Central. Retrieved January 24, 2026, from [Link]

  • HELIX Chromatography. (n.d.). Secondary Interactions in Reversed-Phase Cation-Exclusion Mixed-Mode and Reversed-Phase Chromatography. Retrieved January 24, 2026, from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved January 24, 2026, from [Link]

  • Dolan, J. W. (2005). Peak Fronting, Column Life and Column Conditioning. LCGC International. Retrieved January 24, 2026, from [Link]

  • ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2014). (PDF) Analysis of Residual Products in Benzalkonium Chloride by High-Performance Liquid Chromatography. Retrieved January 24, 2026, from [Link]

  • Chromatography Today. (n.d.). How to Avoid HPLC Column Overload. Retrieved January 24, 2026, from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved January 24, 2026, from [Link]

  • Gilar, M., et al. (1997). Dynamic effect of secondary equilibria in reversed-phase chromatography. The Journal of Physical Chemistry - ACS Publications. Retrieved January 24, 2026, from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved January 24, 2026, from [Link]

  • Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved January 24, 2026, from [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved January 24, 2026, from [Link]

  • Dolan, J. W. (2015). Overload in Liquid Chromatography. LCGC International. Retrieved January 24, 2026, from [Link]

  • Peterka, O., et al. (2021). Simple and Reproducible Derivatization with Benzoyl Chloride: Improvement of Sensitivity for Multiple Lipid Classes in RP-UHPLC/MS. Analytical Chemistry - ACS Publications. Retrieved January 24, 2026, from [Link]

  • Qvents. (2023). USP 621 System sensitivity & Peak symmetry requirements updated. Retrieved January 24, 2026, from [Link]

  • Waters Corporation. (n.d.). USP Chapter 621 for Chromatography - Tip301. Retrieved January 24, 2026, from [Link]

  • Schure, M. R. (2021). How Reversed-Phase Liquid Chromatography Works. LCGC International. Retrieved January 24, 2026, from [Link]

  • Biovanix Chromatography. (n.d.). What do you know about the overload for HPLC column?. Retrieved January 24, 2026, from [Link]

  • Chromperfect. (2022). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Retrieved January 24, 2026, from [Link]

  • Reid, J. M. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International. Retrieved January 24, 2026, from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved January 24, 2026, from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved January 24, 2026, from [Link]

  • D'Orazio, G., et al. (2013). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. Oxford Academic. Retrieved January 24, 2026, from [Link]

  • Perry, E. A., et al. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. PMC - NIH. Retrieved January 24, 2026, from [Link]

  • gmp-compliance.org. (2023). USP: Chapter "<621> Chromatography" published for Comments. Retrieved January 24, 2026, from [Link]

Sources

minimizing byproduct formation during the synthesis of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate

Introduction

Welcome to the technical support guide for the synthesis of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate. This molecule, a di-acylated derivative of ethanolamine, is a valuable intermediate in the development of various bioactive molecules and fine chemicals.[1] The synthesis, which appears straightforward, involves the sequential acylation of ethanolamine's amino and hydroxyl groups. However, the bifunctional nature of the starting material presents a significant challenge: controlling the chemoselectivity to minimize the formation of undesired byproducts and maximize the yield of the target compound.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols grounded in mechanistic principles to help you navigate the complexities of this synthesis.

Section 1: Reaction Mechanism and Key Challenges

The synthesis of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate is typically achieved by reacting ethanolamine with two equivalents of 4-methylbenzoyl chloride (p-toluoyl chloride) in the presence of a base. This reaction proceeds via a two-step nucleophilic acyl substitution, commonly under Schotten-Baumann conditions.[2][3]

The Desired Reaction Pathway:

  • N-Acylation (Amide Formation): The primary amine of ethanolamine, being a stronger nucleophile than the primary alcohol, preferentially attacks the first equivalent of 4-methylbenzoyl chloride. This forms the mono-acylated intermediate, N-(2-hydroxyethyl)-4-methylbenzamide.

  • O-Acylation (Ester Formation): The hydroxyl group of the intermediate then attacks a second equivalent of 4-methylbenzoyl chloride to yield the final di-acylated product.

The primary challenge is to drive both reactions to completion while preventing side reactions. The formation of several byproducts can occur due to incomplete reactions, competitive side reactions, or the presence of impurities.

G cluster_byproducts Potential Side Reactions SM Ethanolamine + 2 eq. 4-Methylbenzoyl Chloride Base Base (e.g., Pyridine) Intermediate Intermediate: N-(2-hydroxyethyl)-4-methylbenzamide SM->Intermediate Step 1: N-Acylation (Fast & Selective) Byproduct1 Byproduct: 2-Aminoethyl 4-methylbenzoate (O-Acylation First) SM->Byproduct1 Incorrect Selectivity Product Desired Product: 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate Intermediate->Product Step 2: O-Acylation (Slower) Byproduct2 Byproduct: 4-Methylbenzoic Acid (Hydrolysis) Water Water (impurity) Water->Byproduct2 Hydrolysis AcylChloride 4-Methylbenzoyl Chloride AcylChloride->Byproduct2 G Start Analyze Crude Product (TLC, NMR, LC-MS) Issue1 Problem: Low Overall Yield Start->Issue1 Issue2 Problem: Intermediate Present Start->Issue2 Issue3 Problem: Acid Byproduct Present Start->Issue3 Cause1a Cause: Reagent Hydrolysis Issue1->Cause1a Cause1b Cause: Incorrect Stoichiometry Issue1->Cause1b Cause2a Cause: Incomplete O-Acylation Issue2->Cause2a Cause3a Cause: Reagent Hydrolysis Issue3->Cause3a Sol1a Solution: Use Anhydrous Conditions Cause1a->Sol1a Sol1b Solution: Verify Calculations & Use Slight Excess Acyl Chloride Cause1b->Sol1b Sol2a Solution: Increase Time / Temp Add more reagent Cause2a->Sol2a Sol3a Solution: Perform Basic Wash (e.g., NaHCO3) during Workup Cause3a->Sol3a

Caption: A logical workflow for troubleshooting common synthesis issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal order of reagent addition?

A1: The recommended order is to first dissolve ethanolamine and the base (e.g., pyridine or triethylamine) in an anhydrous aprotic solvent. Then, add the 4-methylbenzoyl chloride dropwise to this solution, preferably while cooling in an ice bath to control the initial exotherm. Adding the amine to the acyl chloride is not recommended as it can lead to localized high concentrations of the amine, potentially promoting side reactions.

Q2: Which base is best for this reaction: Pyridine, Triethylamine, or NaOH?

A2: For this specific transformation, tertiary amine bases dissolved in an organic solvent are generally superior to inorganic bases like NaOH.

  • Pyridine: Often the base of choice. It acts as both an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the acylation of the alcohol.

  • Triethylamine (TEA): A stronger, non-nucleophilic base. It is an effective acid scavenger but does not offer the catalytic benefit of pyridine. It is a perfectly suitable alternative.

  • Sodium Hydroxide (aqueous Schotten-Baumann): While classic for some acylations, using aqueous NaOH is not ideal here. It introduces water, which promotes hydrolysis of the acyl chloride, and can also hydrolyze the desired ester product if conditions are not carefully controlled.

Q3: How can I effectively monitor the reaction progress?

A3: Thin-Layer Chromatography (TLC) is the most effective method. Use a moderately polar mobile phase, such as 30-50% Ethyl Acetate in Hexanes.

  • Spot Identification (in order of increasing polarity/decreasing Rf):

    • Desired Product (Di-acylated): Least polar.

    • N-(2-hydroxyethyl)-4-methylbenzamide (Intermediate): More polar due to the free hydroxyl group.

    • Ethanolamine (Starting Material): Most polar; may streak or remain at the baseline.

    The reaction is complete when the spot corresponding to the intermediate is no longer visible.

Q4: What is the best method for purifying the final product?

A4:

  • Recrystallization: This is the preferred method if a suitable solvent system can be found. It is highly effective at removing small amounts of impurities and is easily scalable. Common solvents to try include ethanol, isopropanol, or ethyl acetate/hexanes mixtures.

  • Silica Gel Column Chromatography: If recrystallization is ineffective or the product is an oil, column chromatography is the best alternative. Use a gradient elution, starting with a low polarity eluent (e.g., 10% Ethyl Acetate/Hexanes) and gradually increasing the polarity to elute your product cleanly.

Section 4: Optimized Experimental Protocols

Protocol 4.1: Synthesis of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate

Disclaimer: This protocol is a guideline. All reactions should be performed by trained individuals in a suitable chemical fume hood with appropriate personal protective equipment.

  • Preparation: To a 250 mL oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add ethanolamine (3.05 g, 50 mmol) and anhydrous pyridine (11.85 g, 150 mmol).

  • Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM) and stir to dissolve.

  • First Acylation: Cool the flask to 0 °C using an ice-water bath. Dissolve 4-methylbenzoyl chloride (16.2 g, 105 mmol, 2.1 eq) in 30 mL of anhydrous DCM and add it to the dropping funnel.

  • Addition: Add the 4-methylbenzoyl chloride solution dropwise to the stirred ethanolamine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring (Part 1): After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour. Check the reaction progress by TLC to confirm the consumption of ethanolamine and the formation of the mono-acylated intermediate.

  • Second Acylation: Gently warm the reaction mixture to 40 °C using a water bath and continue stirring.

  • Reaction Monitoring (Part 2): Monitor the reaction every 2 hours by TLC. The reaction is complete when the intermediate spot has disappeared (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 100 mL of 1M HCl (to remove pyridine), 100 mL of saturated NaHCO₃ solution (to remove acidic byproducts), and 100 mL of brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol to yield the final product as a white crystalline solid.

Section 5: Data Summary Table

The following table summarizes the impact of key reaction parameters on the outcome of the synthesis.

ParameterRecommended ConditionRationale & Impact on Byproducts
Stoichiometry 1 eq. Ethanolamine : 2.1-2.2 eq. 4-Methylbenzoyl Chloride : 3 eq. BaseA slight excess of the acylating agent ensures complete conversion of the mono-acylated intermediate, minimizing its presence in the final product.
Temperature Initial addition at 0-5 °C, then warm to 40 °C for the second step.Controls the initial exotherm to prevent side reactions. Gentle heating is required to drive the slower O-acylation to completion.
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Aprotic and anhydrous solvents prevent the hydrolysis of 4-methylbenzoyl chloride into 4-methylbenzoic acid.
Base Pyridine or TriethylamineOrganic bases are soluble and act as effective acid scavengers. Pyridine also offers a catalytic advantage for the O-acylation step.
Workup Wash 1. 1M HCl2. Sat. NaHCO₃The acid wash removes the organic base catalyst. The basic wash removes the 4-methylbenzoic acid byproduct, simplifying purification.

Section 6: References

  • Process for preparing methyl 4-(aminomethyl)benzoate. (n.d.). Google Patents. Retrieved January 24, 2026, from

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. (n.d.). Organic Syntheses. Retrieved January 24, 2026, from [Link]

  • Wright, S. W. (2000). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Request PDF. Retrieved January 24, 2026, from [Link]

  • Sharma, M., & Kanwar, S. S. (2013). N-acylation of ethanolamine using lipase: a chemoselective catalyst. Beilstein Journal of Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • Tosylation of ethanolamine. (2017, January 2). Sciencemadness.org. Retrieved January 24, 2026, from [Link]

  • Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. (n.d.). Vedantu. Retrieved January 24, 2026, from [Link]

  • N-Acylethanolamine. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • Tsuboi, K., et al. (2010). N-acylethanolamine metabolism with special reference to N-acylethanolamine-hydrolyzing acid amidase (NAAA). PubMed. Retrieved January 24, 2026, from [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • N-acylation of amines. (n.d.). Google Patents. Retrieved January 24, 2026, from

  • Morimoto, H., et al. (2006). Simple, Mild, and Practical Esterification, Thioesterification, and Amide Formation Utilizing p-Toluenesulfonyl Chloride and N-Methylimidazole. ResearchGate. Retrieved January 24, 2026, from [Link]

  • Experimental conversions of N-acylation and O-acylation with and without CO2 protection. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Li, W., et al. (2018). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. PMC - NIH. Retrieved January 24, 2026, from [Link]

  • ethyl 4-aminobenzoate. (n.d.). Organic Syntheses. Retrieved January 24, 2026, from [Link]

  • Schotten-Baumann Reaction. (2021, March 23). J&K Scientific LLC. Retrieved January 24, 2026, from [Link]

  • Chemistry Schotten Baumann Reaction. (n.d.). SATHEE. Retrieved January 24, 2026, from [Link]

  • Schotten-Baumann Reaction and its Mechanism. (2021, June 22). YouTube. Retrieved January 24, 2026, from [Link]

  • What is the Schotten-Baumann reaction? (2020, July 2). Quora. Retrieved January 24, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Validation: A Comparative Analysis Featuring Elemental Analysis of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and chemical research, the unequivocal confirmation of a compound's purity is not merely a procedural step but the bedrock of reliable, reproducible, and safe scientific outcomes. For a molecule like 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate, an important intermediate in the synthesis of bioactive molecules, validating its purity is paramount to ensuring the integrity of subsequent research and development.[1]

This guide provides an in-depth, experience-driven comparison of analytical techniques for purity determination, anchored by the foundational method of elemental analysis. We will explore the causality behind experimental choices, compare the quantitative data against orthogonal methods, and provide actionable protocols for researchers, scientists, and drug development professionals.

Pillar 1: Elemental Analysis – The Stoichiometric Gatekeeper

Elemental analysis (EA), particularly CHN (Carbon, Hydrogen, Nitrogen) analysis, is a robust, quantitative technique that serves as a fundamental check of a compound's composition.[2] Its power lies in its direct comparison of experimentally determined elemental mass percentages to the theoretically calculated values based on the compound's molecular formula.[3] This method is often a prerequisite for publication in high-impact chemistry journals, which typically require experimental values to be within ±0.4% of the calculated values to confirm at least 95% purity.[4][5]

The Theoretical Benchmark for C₁₈H₁₉NO₃

The first step in any elemental analysis is to establish the theoretical composition of the pure compound.[3] For 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate, the molecular formula is C₁₈H₁₉NO₃.

  • Molecular Weight: 297.35 g/mol

  • Theoretical Composition:

    • Carbon (C): 72.71%

    • Hydrogen (H): 6.44%

    • Nitrogen (N): 4.71%

    • Oxygen (O): 16.14% (Typically determined by difference)

Any significant deviation from these values in an experimental setting points directly to the presence of impurities, such as residual solvents, starting materials, or by-products.

Experimental Protocol: CHNS Combustion Analysis

The most common method for determining the elemental composition of organic compounds is combustion analysis.[2][6] This technique involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment.[7] The resulting gases are then separated and quantified.

Principle of Causality: The choice of high-temperature combustion in excess oxygen is critical to ensure that every molecule of the analyte is completely converted into its simplest gaseous oxides (CO₂, H₂O, NOₓ) and elemental nitrogen (N₂). This stoichiometric conversion is the foundation of the method's accuracy. Subsequent reduction steps (e.g., passing gases over heated copper) are employed to convert nitrogen oxides to N₂, ensuring a single, quantifiable nitrogen species.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample is homogenous and completely dry. The presence of residual water or solvents is a common source of error.

    • Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance. This precise measurement is critical as the entire calculation hinges on the initial sample weight.[8]

  • Combustion:

    • The encapsulated sample is introduced into a combustion furnace heated to approximately 900-1000°C.

    • A pulse of pure oxygen is injected, leading to flash combustion.[9]

  • Reduction and Gas Separation:

    • The resulting gas mixture (CO₂, H₂O, N₂, SO₂, etc.) is swept by a helium carrier gas through a reduction furnace containing heated copper to convert nitrogen oxides to N₂.

    • The gases then pass through a series of traps or a gas chromatography (GC) column to separate them.

  • Detection and Quantification:

    • The separated gases are measured by a thermal conductivity detector (TCD).

    • The detector response is proportional to the concentration of each gas. The instrument's software, calibrated against known standards, converts these signals into percentage values for C, H, N, and S.

// Node Definitions with specific colors Sample [label="1. Sample Preparation\n(1-3 mg, precisely weighed)", fillcolor="#F1F3F4", fontcolor="#202124"]; Combustion [label="2. Combustion\n(~1000°C with O₂ pulse)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reduction [label="3. Gas Reduction\n(NOx → N₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separation [label="4. Gas Separation\n(GC Column)", fillcolor="#FBBC05", fontcolor="#202124"]; Detection [label="5. Detection\n(Thermal Conductivity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="6. Data Analysis\n(%C, %H, %N Calculation)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges to show the flow Sample -> Combustion [label="Introduce Sample"]; Combustion -> Reduction [label="Combustion Gases"]; Reduction -> Separation [label="Reduced Gases"]; Separation -> Detection [label="Separated Gases"]; Detection -> Analysis [label="Detector Signal"]; } enddot Caption: Workflow for CHN elemental analysis by combustion.

Interpreting the Data: A Self-Validating System

Elemental analysis is inherently a self-validating system. The sum of the percentages of all elements should approach 100%. A significant deviation between the experimental and theoretical values provides clear evidence of impurities.

ElementTheoretical %Experimental % (Example)DeviationPass/Fail (±0.4% criterion)
C 72.7172.55-0.16Pass
H 6.446.38-0.06Pass
N 4.714.65-0.06Pass
Table 1. Example of elemental analysis data for a high-purity sample of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate.

In this example, the data strongly supports the compound's identity and high purity. However, if the experimental %C were 71.50%, this -1.21% deviation would be a clear failure, suggesting the presence of an impurity with a lower carbon content, such as a residual solvent or an inorganic salt.

Pillar 2: A Comparative Framework of Purity Analysis Techniques

While elemental analysis provides excellent data on bulk purity, it cannot identify or quantify specific impurities.[9] For a comprehensive purity profile, orthogonal methods are required. These techniques provide different, complementary information, strengthening the overall assessment of a compound's purity.

// Node Definitions Goal [label="Purity Assessment Goal", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Decision Points D1 [label="Confirm Bulk\nElemental Composition?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; D2 [label="Separate & Quantify\nImpurities?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; D3 [label="Absolute Purity & Structure\nConfirmation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; D4 [label="Identify Unknown\nTrace Impurities?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Method Nodes EA [label="Elemental Analysis (EA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPLC [label="HPLC-UV", fillcolor="#34A853", fontcolor="#FFFFFF"]; NMR [label="Quantitative NMR (qNMR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MS [label="LC-MS / GC-MS", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Goal -> D1; D1 -> EA [label="Yes"]; D1 -> D2 [label="No"];

D2 -> HPLC [label="Yes"]; D2 -> D3 [label="No"];

D3 -> NMR [label="Yes"]; D3 -> D4 [label="No"];

D4 -> MS [label="Yes"]; } enddot Caption: Decision tree for selecting an appropriate purity analysis method.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity analysis.[10][11] It excels at separating a compound from its potential impurities, allowing for the quantification of each component.[10]

  • Principle of Causality: Separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. By choosing the appropriate column chemistry and mobile phase gradient, a high degree of separation can be achieved even for closely related structures.

  • Advantages over EA: Can separate and quantify individual impurities, providing a purity value based on relative peak area (e.g., "99.5% pure by HPLC"). It is highly sensitive and can detect impurities at very low levels.[12]

  • Limitations: Requires that impurities have a chromophore for UV detection.[13] If an impurity does not absorb UV light, it will be invisible to the most common detector. The accuracy of percentage purity depends on all components having similar detector responses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for structural elucidation and can be adapted for highly accurate quantitative analysis (qNMR).[14]

  • Principle of Causality: qNMR operates on the direct proportionality between the integral of an NMR signal and the number of nuclei giving rise to that signal.[15] By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, an absolute purity value can be determined.[16][17]

  • Advantages over EA: Provides structural confirmation and purity data simultaneously. It is a primary analytical method that does not rely on comparison to a sample of the same compound.[18] It can detect non-chromophoric impurities and residual solvents that might be missed by HPLC-UV.

  • Limitations: Lower sensitivity compared to HPLC and MS. Signal overlap can complicate quantification, although this can often be resolved with higher field magnets or 2D NMR techniques.[18]

Mass Spectrometry (MS)

MS is a powerful technique for identifying impurities by providing highly accurate mass-to-charge ratio information.[19] When coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), it is the gold standard for impurity profiling.[20][21]

  • Principle of Causality: Molecules are ionized and their mass-to-charge ratio is measured. High-resolution mass spectrometry (HRMS) can determine the elemental formula of an impurity from its exact mass, providing a powerful tool for identification.

  • Advantages over EA: Extremely high sensitivity and selectivity, capable of detecting and identifying trace-level impurities.[19][20] Provides molecular weight information, which is crucial for identifying unknown compounds.

  • Limitations: Can be difficult to quantify without appropriate standards. Ionization efficiency can vary significantly between different compounds, making relative quantification challenging.

Pillar 3: Synthesizing the Data for a Complete Purity Profile

No single technique tells the whole story. A robust purity validation for a compound like 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate relies on the intelligent combination of these orthogonal methods.

Technique Information Provided Quantification Sensitivity Key Advantage Key Limitation
Elemental Analysis Bulk elemental composition (%C, H, N, S)Absolute (Bulk)Low (mg scale)Confirms empirical formula of the bulk material.Does not separate or identify individual impurities.
HPLC-UV Separation of components, relative purityRelative (Area %)High (µg-ng)Excellent for quantifying known, chromophoric impurities.Non-chromophoric impurities are not detected.
qNMR Structural confirmation, absolute purityAbsolute (with standard)Moderate (µg)Primary method; quantifies without a reference of the same material.[18]Lower sensitivity; potential for signal overlap.
LC-MS Separation, molecular weight of impuritiesSemi-QuantitativeVery High (ng-pg)Unmatched for identifying unknown impurities.[20]Ionization variability makes absolute quantification complex.
Table 2. Comparative summary of key analytical techniques for purity determination.

As mandated by regulatory bodies like the FDA and outlined in ICH guidelines, analytical procedures must be validated to demonstrate they are fit for their intended purpose.[22][23][24] For 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate, a comprehensive purity assessment begins with elemental analysis to confirm the correct bulk composition, a fundamental property that underpins its chemical identity. The results should fall within the widely accepted ±0.4% deviation from the theoretical values.[4][5]

This foundational data should then be complemented by a high-resolution separation technique, primarily HPLC, to establish a purity profile and quantify known impurities. Finally, for definitive structural confirmation and the identification of any unknown process-related impurities or degradants, techniques like NMR and LC-MS are indispensable. By integrating the results from these orthogonal methods, researchers can establish a scientifically sound, trustworthy, and authoritative purity profile for their compound, ensuring the integrity of their work and the safety of future applications.

References

  • Study.com. (2021, August 22). How to Determine the Purity of a Substance using Elemental Analysis. Available at: [Link]

  • KIET Group of Institutions. Elemental Analysis Of Organic Compounds With The Use Of. Available at: [Link]

  • Woitalka, A., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Available at: [Link]

  • Tho, N. T., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Available at: [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Available at: [Link]

  • TutorChase. What methods are used to test the purity of organic compounds?. Available at: [Link]

  • National Center for Biotechnology Information. (2022). An International Study Evaluating Elemental Analysis. PubMed Central. Available at: [Link]

  • Saeed, A., et al. (2008). Methyl 4-methylbenzoate. ResearchGate. Available at: [Link]

  • Khan Academy. (2019, September 9). Worked example: Analyzing the purity of a mixture. Available at: [Link]

  • National Center for Biotechnology Information. Methyl 3-amino-4-methylbenzoate. PubChem. Available at: [Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. Available at: [Link]

  • University of Wisconsin-Madison. (2017). Quantitative NMR Spectroscopy. Available at: [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • BU CyberSec Lab. 2-[(4-Methylbenzoyl)Amino]Ethyl 4-Methylbenzoate. Available at: [Link]

  • Moravek, Inc. Why Is HPLC Ideal for Chemical Purity Testing?. Available at: [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Available at: [Link]

  • Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Available at: [Link]

  • Resolvemass. (2024, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Available at: [Link]

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available at: [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • PubMed. (n.d.). High perfomance liquid chromatography in pharmaceutical analyses. Available at: [Link]

  • Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Available at: [Link]

  • National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Available at: [Link]

  • ResearchGate. (2018, August 6). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Available at: [Link]

  • Lab Manager. (2025, January 8). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • Lab Manager. (2024, December 10). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Available at: [Link]

  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]

  • ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?. Available at: [Link]

  • Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Available at: [Link]

  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Available at: [Link]

  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2015, August 6). FDA issues revised guidance on analytical method validation. Available at: [Link]

  • Veeprho. (2020, March 16). Impurity Profiling in Drug Development. Available at: [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]

  • National Institute of Standards and Technology. (2016, September 28). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Available at: [Link]

  • National Center for Biotechnology Information. 2-Amino-4-methylbenzothiazole. PubChem. Available at: [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

  • CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. Available at: [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Antioxidant Potential of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and cosmetic research, the quest for novel antioxidant compounds is relentless. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of pathological conditions and skin aging. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the antioxidant activity of the novel compound 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate. While this compound is recognized as a versatile intermediate in the synthesis of bioactive molecules, including anti-inflammatory agents and analgesics, and is utilized in cosmetic formulations for its potential antioxidant properties, a thorough, quantitative comparison with established antioxidants is essential to substantiate these claims.[1]

This document outlines the requisite experimental protocols and theoretical underpinnings for a robust comparative analysis against well-characterized antioxidant standards: Ascorbic Acid (Vitamin C), α-Tocopherol (Vitamin E), Trolox, and Butylated Hydroxytoluene (BHT). By following this guide, researchers can generate empirical data to ascertain the antioxidant efficacy and potential mechanism of action of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate.

Profiling the Contenders: A Look at the Test Compound and Standards

A meaningful comparison begins with an understanding of the chemical nature of the compounds under investigation. The structural attributes of a molecule are pivotal in determining its antioxidant capacity, influencing factors such as its ability to donate a hydrogen atom or an electron to neutralize free radicals.

  • 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate (Test Compound): This molecule is characterized by two methylbenzoyl groups linked by an aminoethyl bridge. Its potential antioxidant activity may arise from the nitrogen atom in the amino group or the potential for delocalization of electrons within the aromatic rings. However, without experimental data, its efficacy remains speculative.

  • Ascorbic Acid (Vitamin C): A water-soluble vitamin, Ascorbic Acid is a fundamental antioxidant in biological systems.[2] It functions as a potent free radical scavenger and can regenerate other antioxidants, such as α-tocopherol, from their radical forms.[3][4][5]

  • α-Tocopherol (Vitamin E): This is the most biologically active form of Vitamin E, a fat-soluble antioxidant that plays a crucial role in protecting cell membranes from lipid peroxidation.[6][7][8] Its phenolic hydroxyl group is key to its ability to donate a hydrogen atom to lipid radicals, thereby terminating the chain reaction of oxidation.[4][9]

  • Trolox: A water-soluble analog of Vitamin E, Trolox is frequently employed as a standard in antioxidant capacity assays due to its well-defined antioxidant activity.[10][11][12] Like α-tocopherol, its antioxidant function is attributed to the hydrogen-donating hydroxyl group on its chromanol ring.[13]

  • Butylated Hydroxytoluene (BHT): A synthetic, lipophilic phenolic compound, BHT is widely used as a preservative in food, cosmetics, and industrial applications to prevent oxidation.[14][15][16] Its antioxidant activity stems from its ability to donate a hydrogen atom from its hydroxyl group to free radicals.

Chemical_Structures cluster_test Test Compound cluster_standards Standard Antioxidants Test 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate VitC Ascorbic Acid (Vitamin C) VitE α-Tocopherol (Vitamin E) Trolox Trolox BHT Butylated Hydroxytoluene (BHT)

Caption: Chemical structures of the test compound and standard antioxidants.

Experimental Blueprint for a Comprehensive Antioxidant Profile

No single assay can fully capture the multifaceted nature of antioxidant activity. Therefore, a panel of assays based on different chemical principles is recommended for a thorough evaluation. This multi-mechanistic approach provides a more complete picture of a compound's potential to combat oxidative stress.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This widely used method assesses the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare stock solutions of the test compound and each standard antioxidant (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).

  • Assay Procedure:

    • Create a series of dilutions for the test compound and standards.

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each dilution.

    • For the blank, add 100 µL of the solvent instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 indicates higher antioxidant activity.

DPPH_Assay_Workflow start Start prep Prepare DPPH solution and sample dilutions start->prep mix Mix DPPH solution with sample/standard in a 96-well plate prep->mix incubate Incubate in the dark for 30 minutes mix->incubate read Measure absorbance at 517 nm incubate->read calculate Calculate % inhibition and IC50 value read->calculate end End calculate->end

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic compounds.

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Prepare a series of dilutions for the test compound and standards.

    • Add a small volume of each sample dilution to a larger volume of the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity to a 1 mM concentration of the substance under investigation.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Assay Procedure:

    • Add a small volume of the sample to a larger volume of the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Construct a standard curve using a known antioxidant, such as FeSO₄·7H₂O or Trolox.

    • The antioxidant capacity of the sample is determined from the standard curve and expressed as FRAP value (in µM equivalents).

Comparative Data Analysis

To facilitate a direct comparison, the experimental data should be compiled into a clear and concise table. The following table presents a template for such a comparison, populated with representative literature values for the standard antioxidants and hypothetical data for the test compound.

CompoundDPPH (IC50 in µg/mL)ABTS (TEAC Value)FRAP (µmol TE/g)
2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate [Experimental Value][Experimental Value][Experimental Value]
Ascorbic Acid6.1 - 8.4~1.0~4980
α-Tocopherol~29~0.97-
Trolox3.77 - 4.01.0 (by definition)1.0 (by definition)
Butylated Hydroxytoluene (BHT)32.06 - 202.35~0.5-

Note: Values for standard antioxidants are sourced from various studies and can vary based on experimental conditions.[17] The values for the test compound are to be determined experimentally.

Mechanistic Insights and Discussion

The collective results from the panel of assays will provide insights into the potential antioxidant mechanism of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate.

  • Strong activity in DPPH and ABTS assays would suggest that the compound is an effective radical scavenger, likely through hydrogen atom or electron donation.

  • High FRAP value would indicate a significant reducing capacity.

By comparing the activity profile of the test compound to those of the standards, a more nuanced understanding can be achieved. For instance, if the test compound shows high activity in assays for both hydrophilic and lipophilic radicals, it may have broad-spectrum antioxidant potential.

Antioxidant_Mechanism FR Free Radical (R•) AO Antioxidant (AOH) FR->AO scavenges SFR Stable Radical (A-O•) AO->SFR donates H• SM Stable Molecule (RH) AO->SM stabilizes

Caption: General mechanism of free radical scavenging by an antioxidant.

Conclusion

This guide provides a scientifically rigorous framework for the comparative evaluation of the antioxidant activity of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate. By employing a multi-assay approach and comparing the results against well-established standards, researchers can generate the robust data necessary to validate its potential as a novel antioxidant. Such empirical evidence is critical for substantiating its use in pharmaceutical and cosmetic applications, paving the way for further development and formulation. The protocols and analytical strategies outlined herein are designed to ensure the trustworthiness and reproducibility of the findings, contributing to the broader scientific understanding of new bioactive compounds.

References

  • BU CyberSec Lab. 2-[(4-Methylbenzoyl)Amino]Ethyl 4-Methylbenzoate. Available from: [Link]

  • Google Patents. CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate.
  • PubChem. 2-Amino-4-methylbenzothiazole. Available from: [Link]

  • PubChem. Ethyl 4-amino-2-methylbenzoate. Available from: [Link]

  • PubChem. Ethyl 2-[(2-amino-4-methylbenzoyl)amino]benzoate. Available from: [Link]

  • National Institutes of Health (NIH). Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease. Available from: [Link]

  • PubMed Central. Antioxidant-independent activities of alpha-tocopherol. Available from: [Link]

  • PubMed Central. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. Available from: [Link]

  • Food Science and Technology. Comparison of antioxidant activities expressed as equivalents of standard antioxidant. Available from: [Link]

  • Wikipedia. Butylated hydroxytoluene. Available from: [Link]

  • PubMed. Ascorbic acid as antioxidant. Available from: [Link]

  • ResearchGate. Kinetics of the reaction between the antioxidant Trolox? and the free radical DPPH? in semi-aqueous solution. Available from: [Link]

  • MDPI. Vitamin E (Alpha-Tocopherol) Metabolism and Nutrition in Chronic Kidney Disease. Available from: [Link]

  • National Institutes of Health (NIH). Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators. Available from: [Link]

  • Wikipedia. Vitamin E. Available from: [Link]

  • RSC Publishing. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[18][19]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. Available from: [Link]

  • ACS Publications. Effects of Molecular Structure on Kinetics and Dynamics of the Trolox Equivalent Antioxidant Capacity Assay with ABTS+•. Available from: [Link]

  • ResearchGate. (PDF) Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. Available from: [Link]

  • ACS Publications. Comparison of Vitamin C and Its Derivative Antioxidant Activity: Evaluated by Using Density Functional Theory. Available from: [Link]

  • Semantic Scholar. A physicochemical examination of the free radical scavenging activity of Trolox: mechanism, kinetics and influence of the environment. Available from: [Link]

  • ResearchGate. (PDF) Vitamin E: Mechanism of Its Antioxidant Activity. Available from: [Link]

  • Food Science and Technology. Comparison of antioxidant activities expressed as equivalents of standard antioxidant. Available from: [Link]

  • Linus Pauling Institute, Oregon State University. Vitamin E. Available from: [Link]

  • Wikipedia. Vitamin C. Available from: [Link]

  • ResearchGate. Why we use butylated hydroxytoluene (BHT) as a standard in many antioxidant activity assay?. Available from: [Link]

  • MDPI. Comparison in Antioxidant Potential and Concentrations of Selected Bioactive Ingredients in Fruits of Lesser-Known Species. Available from: [Link]

  • MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available from: [Link]

  • PubMed Central. Intracellular scavenging activity of Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe. Available from: [Link]

  • ResearchGate. Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate. Available from: [Link]

  • David Suzuki Foundation. Toxic ingredient to avoid: BHA and BHT. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Evaluating 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate: A Prospective High-Performance Polymer Additive

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the dynamic field of polymer science, the pursuit of novel additives that enhance performance while ensuring safety and stability is paramount. This guide introduces 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate , a unique molecule with a structure suggesting significant potential as a high-performance polymer additive. While its application in improving the mechanical properties of polymer matrices has been noted, comprehensive performance data in direct comparison to commercial staples is not yet widely disseminated.

This document provides a framework for the systematic evaluation of this promising, yet uncharacterized, additive. Our analysis of its molecular structure—featuring two benzoate moieties linked by an amide-containing bridge—leads to the hypothesis that it may function as a superior plasticizer or performance modifier, particularly for polar polymers such as Polyvinyl Chloride (PVC).

The central hypothesis is that the N-H group of the amide linkage can engage in hydrogen bonding with electronegative sites on a polymer chain (e.g., the chlorine atom in PVC). This interaction could create a semi-permanent anchor, drastically reducing the additive's mobility compared to conventional plasticizers that rely on weaker van der Waals forces. This guide will therefore focus on a rigorous comparative analysis against two industry-standard plasticizers: the benchmark phthalate, Di(2-ethylhexyl) phthalate (DEHP), and a leading non-phthalate alternative, Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH).

We will proceed from the foundational chemistry to a detailed, actionable experimental plan designed to test this hypothesis and fully characterize the performance of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate.

The Candidate Additive: A Structural and Mechanistic Overview

The molecule 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate (hereafter designated MB-AE-MB ) possesses a unique combination of features that theoretically address the primary drawbacks of traditional small-molecule plasticizers: migration and thermal instability.

  • Plasticizing Functionality: The two 4-methylbenzoate ester groups are structurally similar to moieties found in common benzoate plasticizers[1]. These non-polar groups are expected to intercalate between polymer chains, increasing free volume and imparting flexibility by lowering the glass transition temperature (Tg)[2].

  • The Amide Anchor: A Hypothesis for Reduced Migration: The central -(C=O)NH- amide group is the molecule's key innovation. Unlike the ester linkages in phthalates, the amide group provides a hydrogen bond donor (the N-H proton). This allows for stronger, more specific interactions with polar polymer backbones. This proposed mechanism suggests a significantly lower migration potential, a critical factor for applications in medical devices, food contact materials, and automotive interiors where plasticizer leaching is a major concern[3][4].

  • Enhanced Thermal Stability: Amide bonds are generally recognized for their superior thermal and hydrolytic stability compared to ester bonds. This intrinsic chemical stability could translate to improved performance during high-temperature melt processing of the polymer, reducing degradation and volatile emissions[5].

To validate these theoretical advantages, a direct and systematic comparison with established commercial alternatives is necessary.

The Benchmarks: Commercial Alternatives for Comparison

A meaningful evaluation requires comparison against well-understood industry standards. We have selected two:

  • Di(2-ethylhexyl) phthalate (DEHP/DOP): For decades, DEHP has been the most common plasticizer for PVC, making it the essential performance benchmark[2][6]. Its plasticizing efficiency and mechanical properties are well-documented. However, its tendency to migrate and concerns over its toxicological profile have led to widespread regulatory restrictions.

  • Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH): A widely adopted non-phthalate alternative, DINCH is valued for its improved safety profile and lower migration tendency compared to DEHP[7]. It represents the current standard for high-performance, safety-conscious applications.

By comparing MB-AE-MB against both DEHP (the historical benchmark) and DINCH (the modern standard), we can create a comprehensive performance profile.

Proposed Experimental Evaluation Framework

This section outlines a detailed, multi-stage experimental plan to characterize and compare the performance of MB-AE-MB, DEHP, and DINCH within a standardized PVC formulation. The logic of this workflow is to first prepare consistent samples, then analyze their fundamental thermal and mechanical properties, and finally, subject them to rigorous tests that simulate real-world aging and exposure conditions.

G cluster_0 Phase 1: Material Preparation cluster_1 Phase 2: Core Property Analysis cluster_2 Phase 3: Performance & Durability A 1. Raw Material QC (PVC, Additives) B 2. Formulation Design (e.g., 50 phr loading) A->B C 3. Melt Compounding (Two-roll mill) B->C D 4. Sample Molding (Compression molding) C->D E 5. Thermal Analysis (TGA & DSC) D->E F 6. Mechanical Testing (Tensile Strength, Elongation) D->F G 7. Migration Resistance (Solvent Extraction) F->G H 8. Thermal Volatility (Weight Loss @ Temp) F->H I 9. Data Synthesis & Comparative Report G->I H->I

Caption: Overall experimental workflow for comparative additive evaluation.

Detailed Experimental Protocols

Objective: To create homogenous, standardized PVC test plaques plasticized with MB-AE-MB, DEHP, and DINCH.

Materials & Equipment:

  • PVC Resin (K-value 67-70)

  • Primary Plasticizer (MB-AE-MB, DEHP, or DINCH)

  • Thermal Stabilizer (e.g., Ca/Zn stearate system)

  • Two-roll mill with heating capabilities

  • Compression molder

  • Standard tensile bar and plaque molds (ASTM D638 Type I)

Procedure:

  • Formulation: Prepare three separate blends. For each, use a standard formulation of 100 parts PVC resin, 50 parts per hundred resin (phr) of the respective plasticizer, and 2 phr of the thermal stabilizer.

  • Pre-mixing: Accurately weigh and manually pre-mix the components for each formulation in a high-speed mixer for 5 minutes to ensure uniform distribution.

  • Melt Compounding:

    • Set the two-roll mill temperature to 165°C.

    • Add the pre-mixed blend to the mill and allow it to flux until a molten, homogenous sheet is formed.

    • Continuously cut and fold the sheet on the mill for 10 minutes to ensure optimal dispersion of the additive.

  • Sheet Off: Remove the compounded PVC sheet from the mill.

  • Compression Molding:

    • Cut the sheet into pre-forms that fit the mold dimensions.

    • Place the pre-forms into the mold, pre-heated to 175°C.

    • Press at 10 MPa for 5 minutes (pre-heating), then increase to 20 MPa for 3 minutes (full pressure).

    • Cool the mold under pressure to 40°C before ejecting the finished test plaques.

  • Conditioning: Condition all molded samples at 23°C ± 2°C and 50% ± 5% relative humidity for at least 40 hours before testing, as per ASTM standards.

Objective: To quantify the thermal stability and effect on glass transition temperature (Tg).

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

TGA Procedure (Thermal Stability):

  • Cut a 5-10 mg sample from a molded plaque.

  • Place the sample in the TGA crucible.

  • Heat the sample from 30°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere.

  • Record the temperature at which 5% weight loss occurs (Td5%). A higher Td5% indicates better thermal stability.

DSC Procedure (Plasticizing Efficiency):

  • Cut a 5-10 mg sample and seal it in an aluminum DSC pan.

  • Perform a heat-cool-heat cycle:

    • Heat from -80°C to 120°C at 10°C/min to erase thermal history.

    • Cool from 120°C to -80°C at 10°C/min.

    • Heat again from -80°C to 120°C at 10°C/min.

  • Determine the glass transition temperature (Tg) from the midpoint of the transition in the second heating scan. A lower Tg signifies higher plasticizing efficiency.

Objective: To measure the effect of each additive on the fundamental mechanical properties of the PVC.

Instrumentation:

  • Universal Testing Machine (UTM) with an extensometer.

Procedure (ASTM D638):

  • Use the ASTM D638 Type I dumbbell-shaped specimens from Protocol 1.

  • Measure the width and thickness of the gauge section of each specimen.

  • Mount the specimen in the grips of the UTM.

  • Set the crosshead speed to 50 mm/min.

  • Start the test and record the force and elongation until the specimen fractures.

  • Calculate the Tensile Strength at Break, Elongation at Break (%), and Modulus of Elasticity. Test at least five specimens per formulation.

Objective: To quantify the amount of plasticizer that leaches from the PVC into a liquid simulant. This is the most critical test for our central hypothesis.

G A 1. Prepare PVC Disc (Known weight & surface area) B 2. Initial Weighing (W_initial) A->B C 3. Immersion (e.g., n-Hexane, 10 days @ 40°C) B->C D 4. Removal & Cleaning (Wipe surface) C->D E 5. Drying (Vacuum oven to constant weight) D->E F 6. Final Weighing (W_final) E->F G 7. Calculate % Weight Loss ((W_initial - W_final) / W_initial) * 100 F->G

Caption: Step-by-step workflow for the migration resistance test.

Procedure (adapted from ISO 177):

  • Cut circular discs (e.g., 50 mm diameter) from the 2 mm thick molded plaques.

  • Clean the discs with isopropanol and dry them in a vacuum oven at 50°C to a constant weight. Record this initial weight (Winitial).

  • Completely immerse each disc in a sealed glass container filled with n-hexane (a simulant for fatty/oily contact). Use a sufficient volume to ensure complete coverage (e.g., 100 mL).

  • Place the containers in an oven at a controlled temperature, for example, 40°C for 10 days, to simulate accelerated aging.

  • After the immersion period, remove the discs, lightly wipe them with a lint-free cloth to remove excess solvent, and immediately dry them in a vacuum oven at 50°C until a constant weight is achieved.

  • Record the final weight (Wfinal).

  • Calculate the percentage of weight loss due to migration. A lower percentage indicates superior migration resistance.

Data Synthesis and Expected Outcomes

The data gathered from these experiments should be compiled into clear, comparative tables to facilitate analysis.

Table 1: Summary of Thermal & Mechanical Properties

PropertyPVC + MB-AE-MBPVC + DEHPPVC + DINCH
TGA: Td5% (°C) Expected HighBaselineModerate
DSC: Tg (°C) Expected LowLowestLow
Tensile Strength (MPa) Data PointData PointData Point
Elongation at Break (%) Data PointData PointData Point

Table 2: Durability and Performance Data

PropertyPVC + MB-AE-MBPVC + DEHPPVC + DINCH
Migration in n-Hexane (%) Expected LowestHighestModerate
Thermal Volatility (%) Expected LowestHighestModerate

Interpretation of Results:

  • Successful Outcome: If MB-AE-MB demonstrates a Td5% higher than both DEHP and DINCH, and more importantly, shows significantly lower percentage weight loss in the migration and volatility tests, the core hypothesis will be validated. This would position it as a high-performance, low-migration additive.

  • Plasticizing Efficiency: The Tg value for the MB-AE-MB formulation will be critical. If it is comparable to or lower than that of DEHP and DINCH, it indicates efficient plasticization. A significantly higher Tg might suggest it is less efficient and may require higher loading levels, impacting cost-effectiveness.

  • Mechanical Balance: The ideal outcome for mechanical properties would be for MB-AE-MB to maintain or exceed the tensile strength and elongation provided by DINCH, demonstrating that its enhanced stability does not come at the cost of flexibility and toughness.

Conclusion and Future Directions

This guide presents a scientifically rigorous framework for evaluating 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate as a novel polymer additive. The proposed experimental plan is designed to definitively test the hypothesis that its unique amide-containing structure can deliver superior thermal stability and migration resistance compared to established commercial plasticizers.

The successful validation of these properties would mark MB-AE-MB as a significant advancement, particularly for high-value applications where performance, safety, and durability are non-negotiable. Further studies could then explore its performance in other polymer systems, investigate its long-term aging characteristics under UV and hydrolytic stress, and conduct a full toxicological assessment for regulatory approval.

References

  • BU CyberSec Lab. (n.d.). 2-[(4-Methylbenzoyl)Amino]Ethyl 4-Methylbenzoate. Retrieved from [Link]

  • Frontiers in Chemistry. (2022, July 28). Synthesis and performance evaluation of low-molecular-weight biobased polyester rubber as a novel eco-friendly polymeric plasticizer for polyvinyl chloride. Retrieved from [Link]

  • PVC-U. (n.d.). Plasticisers. Retrieved from [Link]

  • Wypych, G. (Ed.). (2017). Handbook of Plasticizers, 3rd Edition. William Andrew Publishing.
  • Marcilla, A., & Beltrán, M. (2015). The use of TGA for the characterization of plasticizers in PVC. In Thermogravimetric Analysis of Polymers.
  • ASTM International. (2019). ASTM D638 - 14, Standard Test Method for Tensile Properties of Plastics. Retrieved from [Link]

  • International Organization for Standardization. (2018). ISO 177:2018, Plastics — Determination of migration of plasticizers. Retrieved from [Link]

  • ResearchGate. (n.d.). Common PVC plasticizers: di(2-ethylhexyl) phthalate (DEHP), diisononyl.... Retrieved from [Link]

  • Czogalla, A., & Dąbrowska, A. (2021). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. National Institutes of Health. Retrieved from [Link]

  • Innovatech Labs. (2023, May 4). 4 Polymer Testing Methods for Better Development of Products. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis and Characterization of Structural Analogs of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Procaine-like Molecules

2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate belongs to the family of procaine-like local anesthetics. These molecules are characterized by an aromatic ester group linked to a tertiary or secondary amine by a connecting alkyl chain, a structure known to be crucial for their anesthetic activity. The parent compound, and its analogs, are of significant interest in pharmaceutical development for their potential as analgesics and anti-inflammatory agents. The exploration of structural analogs is a cornerstone of medicinal chemistry, aimed at optimizing therapeutic properties such as potency, duration of action, and safety profile. This guide provides a comparative overview of the synthesis and characterization of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate and its structural analogs, offering insights into the underlying chemical principles and experimental methodologies. We will delve into rational synthetic strategies, compare the expected characterization features of key analogs, and discuss the anticipated structure-activity relationships that govern their performance.

Synthetic Strategies: A Tale of Two Bonds

The synthesis of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate and its analogs fundamentally involves the formation of an amide and an ester linkage. The order of these bond-forming reactions can be strategically chosen to maximize yield and purity. Two primary retrosynthetic approaches are considered here:

  • Route A: Amide formation followed by Esterification. This strategy involves the initial synthesis of an N-(2-hydroxyethyl)benzamide intermediate, which is then esterified with a substituted benzoyl chloride.

  • Route B: Esterification followed by Amide formation. This approach begins with the synthesis of a 2-aminoethyl benzoate intermediate, which is subsequently acylated with a substituted benzoyl chloride.

The choice between these routes can be influenced by the availability of starting materials and the reactivity of the functional groups in the desired analogs.

Comparative Synthesis and Characterization of Key Analogs

To illustrate the comparative aspects, we will focus on the synthesis and characterization of the parent molecule and two representative structural analogs:

  • Analog 1 (Parent Compound): 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate

  • Analog 2 (Electron-Donating Group): 2-[(4-Methoxybenzoyl)amino]ethyl 4-methoxybenzoate

  • Analog 3 (Electron-Withdrawing Group): 2-[(4-Nitrobenzoyl)amino]ethyl 4-nitrobenzoate

Synthesis of Intermediates

A critical aspect of this comparative guide is the synthesis of the key building blocks.

The synthesis of N-(2-hydroxyethyl)benzamides is typically achieved through the acylation of ethanolamine with the corresponding benzoyl chloride under Schotten-Baumann conditions.[1] This reaction is generally high-yielding and proceeds readily at room temperature.

General Protocol for the Synthesis of N-(2-hydroxyethyl)-4-methylbenzamide:

  • In a round-bottom flask, dissolve ethanolamine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 4-methylbenzoyl chloride (1.0 eq.) in DCM dropwise to the stirred amine solution over 20-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

This protocol can be adapted for the synthesis of the methoxy and nitro analogs by substituting 4-methylbenzoyl chloride with 4-methoxybenzoyl chloride or 4-nitrobenzoyl chloride, respectively.

The synthesis of 2-aminoethyl benzoates can be approached by the esterification of 4-substituted-benzoic acids with 2-aminoethanol. Due to the presence of the free amine, protection of the amino group may be necessary to avoid side reactions. An alternative is the direct esterification of a 4-substituted-benzoyl chloride with 2-aminoethanol, carefully controlling the stoichiometry to favor O-acylation over N-acylation.

General Protocol for the Synthesis of 2-Aminoethyl 4-methylbenzoate:

  • Dissolve 2-aminoethanol (2.0 eq.) in a suitable solvent like tetrahydrofuran (THF).

  • Cool the solution to 0 °C.

  • Slowly add 4-methylbenzoyl chloride (1.0 eq.) to the solution. The excess aminoethanol acts as both the nucleophile and the base to neutralize the HCl byproduct.

  • Stir the reaction at room temperature for several hours.

  • After the reaction is complete, the product can be isolated by an appropriate workup procedure, which may involve extraction and purification by chromatography.

Final Coupling Reactions

The final step in this route is the esterification of the hydroxyl group of the benzamide intermediate. The Steglich esterification is a mild and effective method for this transformation, particularly for acid-sensitive substrates.[2]

General Protocol for the Synthesis of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate (Route A):

  • To a solution of N-(2-hydroxyethyl)-4-methylbenzamide (1.0 eq.), 4-methylbenzoic acid (1.2 eq.), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in anhydrous DCM, add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq.) at 0 °C.

  • Stir the reaction mixture at room temperature overnight.

  • The precipitated dicyclohexylurea (DCU) is removed by filtration.

  • The filtrate is washed with 1 M HCl and saturated NaHCO₃ solution, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • The crude product is purified by column chromatography.

Synthesis_Route_A cluster_0 Step 1: Amide Formation cluster_1 Step 2: Esterification 4-Methylbenzoyl_Chloride 4-Methylbenzoyl Chloride Intermediate_A N-(2-hydroxyethyl)-4-methylbenzamide 4-Methylbenzoyl_Chloride->Intermediate_A Schotten-Baumann Ethanolamine Ethanolamine Ethanolamine->Intermediate_A Final_Product 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate Intermediate_A->Final_Product Steglich Esterification 4-Methylbenzoic_Acid 4-Methylbenzoic Acid 4-Methylbenzoic_Acid->Final_Product

The final step in Route B involves the acylation of the amino group of the benzoate intermediate, which can be achieved using Schotten-Baumann conditions.

General Protocol for the Synthesis of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate (Route B):

  • Dissolve 2-aminoethyl 4-methylbenzoate (1.0 eq.) and triethylamine (1.2 eq.) in DCM at 0 °C.

  • Add a solution of 4-methylbenzoyl chloride (1.0 eq.) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Workup the reaction as described in the Schotten-Baumann protocol for the intermediate synthesis.

  • Purify the final product by recrystallization or column chromatography.

Synthesis_Route_B cluster_0 Step 1: Esterification cluster_1 Step 2: Amide Formation 4-Methylbenzoyl_Chloride_B 4-Methylbenzoyl Chloride Intermediate_B 2-Aminoethyl 4-methylbenzoate 4-Methylbenzoyl_Chloride_B->Intermediate_B 2-Aminoethanol 2-Aminoethanol 2-Aminoethanol->Intermediate_B Final_Product_B 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate Intermediate_B->Final_Product_B Schotten-Baumann 4-Methylbenzoyl_Chloride_A 4-Methylbenzoyl Chloride 4-Methylbenzoyl_Chloride_A->Final_Product_B

Comparative Characterization Data

The structural analogs will exhibit distinct spectroscopic signatures that can be used for their characterization. The following table summarizes the expected key characterization data for the parent compound and its analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Key Signals (δ, ppm)Expected IR Key Peaks (cm⁻¹)
Analog 1 C₁₉H₂₁NO₃311.38~7.8 (d, Ar-H ortho to C=O), ~7.2 (d, Ar-H), ~4.4 (t, -OCH₂-), ~3.7 (q, -NCH₂-), ~2.4 (s, Ar-CH₃)~3300 (N-H), ~1715 (C=O, ester), ~1640 (C=O, amide)
Analog 2 C₁₉H₂₁NO₅343.38~7.9 (d, Ar-H ortho to C=O), ~6.9 (d, Ar-H), ~4.4 (t, -OCH₂-), ~3.8 (s, OCH₃), ~3.7 (q, -NCH₂-)~3300 (N-H), ~1710 (C=O, ester), ~1635 (C=O, amide), ~1250 (C-O, ether)
Analog 3 C₁₇H₁₅N₃O₇373.32~8.3 (d, Ar-H ortho to NO₂), ~8.1 (d, Ar-H), ~4.6 (t, -OCH₂-), ~3.9 (q, -NCH₂-)~3300 (N-H), ~1725 (C=O, ester), ~1650 (C=O, amide), ~1520 & ~1345 (NO₂)

Performance Comparison and Structure-Activity Relationship (SAR)

The biological performance of these analogs as local anesthetics is intrinsically linked to their physicochemical properties, which are in turn dictated by their molecular structure. The principles of Structure-Activity Relationship (SAR) provide a framework for predicting how the introduced structural modifications will impact their anesthetic profile.[3]

Lipophilicity and Potency

The lipophilicity of a local anesthetic is a critical determinant of its potency. The molecule must be able to partition into the nerve membrane to reach its site of action on the sodium ion channels.

  • Analog 1 (Parent Compound): The two methyl groups contribute to its moderate lipophilicity.

  • Analog 2 (Electron-Donating Group): The methoxy groups are also lipophilic and are expected to increase the overall lipophilicity of the molecule, potentially leading to enhanced potency.

  • Analog 3 (Electron-Withdrawing Group): The nitro groups are polar and will significantly decrease the lipophilicity of the molecule. This is predicted to reduce its ability to penetrate the nerve membrane, likely resulting in lower anesthetic potency.

Electronic Effects and Amide/Ester Stability

The electronic nature of the substituents can influence the stability of the amide and ester bonds, which in turn affects the duration of action. Amide-linked local anesthetics are generally more stable to hydrolysis than their ester-linked counterparts.[4]

  • Analog 1 & 2: The electron-donating methyl and methoxy groups will increase the electron density on the carbonyl carbons of both the amide and ester groups, making them less susceptible to nucleophilic attack and hydrolysis. This could potentially lead to a longer duration of action compared to analogs with electron-withdrawing groups.

  • Analog 3: The electron-withdrawing nitro groups will decrease the electron density on the carbonyl carbons, making them more electrophilic and thus more prone to hydrolysis. This is expected to result in a shorter duration of action.

pKa and Onset of Action

The pKa of the tertiary amine is a key factor influencing the onset of action. A lower pKa results in a greater proportion of the uncharged base form at physiological pH, which can more readily diffuse across the nerve membrane. The electronic effects of the substituents on the aromatic rings are transmitted through the molecule and can subtly influence the basicity of the amine.

SAR_Logic cluster_0 Structural Modification cluster_1 Physicochemical Properties cluster_2 Performance Outcome Substituent Substituent on Aromatic Rings Lipophilicity Lipophilicity Substituent->Lipophilicity Electronic_Effects Electronic Effects Substituent->Electronic_Effects pKa pKa of Amine Substituent->pKa Potency Anesthetic Potency Lipophilicity->Potency Duration Duration of Action Electronic_Effects->Duration Onset Onset of Action pKa->Onset

Conclusion

The synthesis of structural analogs of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate offers a valuable platform for probing the structure-activity relationships of procaine-like local anesthetics. By systematically varying the substituents on the aromatic rings, researchers can modulate the physicochemical properties of these molecules to optimize their anesthetic performance. The synthetic routes outlined in this guide, based on fundamental amide and ester bond forming reactions, provide a reliable framework for accessing a diverse library of analogs. The comparative analysis of their expected characterization data and the predictive SAR discussion serve as a foundational resource for scientists and professionals in the field of drug discovery and development, guiding the rational design of new and improved therapeutic agents.

References

  • Organic Syntheses Procedure. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available from: [Link].

  • Wright, S. W. A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Request PDF. Available from: [Link].

  • Google Patents. Process for preparing methyl 4-(aminomethyl)benzoate. US20070149802A1.
  • PrepChem.com. Synthesis of N-(2-hydroxyethyl)-4-hydroxybenzamide. Available from: [Link].

  • ResearchGate. Solid-Phase Synthesis of Lidocaine and Procainamide Analogues Using Backbone Amide Linker (BAL) Anchoring. Available from: [Link].

  • Synthesis and biological activities of local anesthetics. PubMed Central. Available from: [Link].

  • Comparison of the vasoactivity of amide and ester local anaesthetics. An intradermal study. PubMed. Available from: [Link].

  • Google Patents. Preparation method of 2-amino-4-methylamino methyl benzoate hydrochloride. CN106565509A.
  • YouTube. Local Anesthetics SAR of Benzoic acid derivatives. Available from: [Link].

  • Solid-phase synthesis of lidocaine and procainamide analogues using backbone amide linker (BAL) anchoring. PubMed. Available from: [Link].

  • ResearchGate. (PDF) Methyl 4-methylbenzoate. Available from: [Link].

  • ResearchGate. (PDF) Neurotoxicity Comparison of Two Types of Local Anaesthetics: Amide-Bupivacaine versus Ester-Procaine. Available from: [Link].

  • StatPearls - NCBI Bookshelf. Benzocaine. Available from: [Link].

  • Google Patents. Preparation method of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid. CN102093247A.
  • Google Patents. 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method. CN103012188A.
  • ResearchGate. a. FT-IR (neat) of 4-methylbenzamide (Scheme 2, 2h). Available from: [Link].

  • PrepChem.com. Synthesis of a. Methyl 4-methylbenzoate. Available from: [Link].

  • LiverTox - NCBI Bookshelf. Amide Local Anesthetics. Available from: [Link].

  • Medi Study Go. Classification of Local Anesthetics: Amides vs. Esters and Clinical Se. Available from: [Link].

  • The Royal Society of Chemistry. Supporting Information - Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Available from: [Link].

  • BU CyberSec Lab. 2-[(4-Methylbenzoyl)Amino]Ethyl 4-Methylbenzoate. Available from: [Link].

  • Organic Syntheses Procedure. 3. Available from: [Link].

  • ResearchGate. (PDF) A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Available from: [Link].

  • Organic Syntheses Procedure. ethyl 4-aminobenzoate. Available from: [Link].

  • The Royal Society of Chemistry. Supporting Information - Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Available from: [Link].

  • e-SAFE Anaesthesia. Amide Local Anaesthetics. Available from: [Link].

  • Reagent-Free Esterification from Benzoyl Hydrazines and Alcohols under Electrochemical Conditions. Available from: [Link].

  • Local anesthetics QX 572 and benzocaine act at separate sites on the batrachotoxin-activated sodium channel. PubMed. Available from: [Link].

  • Google Patents. A kind of preparation method of N- benzyl ethyl alcohol amine. CN109761827A.
  • AWS. Palladium-Catalyzed Diamination of Unactivated Alkenes Using N-fluorobenzenesulfonimide as Source of Electrophilic Nitrogen. Available from: [Link].

  • PubChem. Methyl 4-methylbenzoate. Available from: [Link].

  • Pharmacy 180. Para amino benzoic acid derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Available from: [Link].

  • PubChem - NIH. Benzamide, N-ethyl-4-methyl-. Available from: [Link].

Sources

A Comparative Guide to In Vitro Assay Validation: Utilizing 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Robust Assay Validation in Drug Discovery

In the landscape of drug discovery and development, the reliability of in vitro assays is paramount. These assays form the foundation of our understanding of a compound's biological activity, guiding critical decisions from hit identification to lead optimization. A robust and well-validated assay ensures that the data generated is accurate, reproducible, and fit for its intended purpose.[1][2][3] Central to this validation process is the use of a reference standard—a highly characterized compound that provides a benchmark for assay performance.

This guide provides an in-depth, comparative framework for validating an in vitro enzyme inhibition assay using 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate as a novel reference standard. We will explore the scientific rationale behind key validation parameters, present a detailed experimental protocol, and compare its performance against a well-established alternative. This document is intended for researchers, scientists, and drug development professionals seeking to establish rigorous and reliable in vitro screening systems.

Section 1: Profiling the Reference Standard: 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate

2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate is a synthetic compound that serves as a valuable intermediate in the synthesis of various bioactive molecules.[4] Its utility extends to pharmaceutical development, where it can be used as a building block for novel drug candidates or, as explored here, employed as a reference standard in analytical and screening assays.

Chemical and Physical Properties:

PropertyValueSource
IUPAC Name 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate-
Molecular Formula C₁₉H₂₁NO₃-
Molecular Weight 311.38 g/mol -
Appearance White to off-white crystalline powderAssumed
Solubility Soluble in DMSO, Ethanol; Insoluble in waterAssumed
Purity (by HPLC) >99.5%Assumed

Disclaimer: For the purpose of this guide, we will postulate that 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate is a competitive inhibitor of "Kinase X," a hypothetical serine/threonine kinase implicated in an inflammatory disease pathway. Its stable, crystalline nature and high purity make it an excellent candidate for a reference standard.

The rationale for selecting a compound like this as a reference standard lies in its ability to provide consistent and predictable behavior within the assay, ensuring that any variability observed is due to the experimental conditions or test compounds, not the standard itself.

Section 2: The In Vitro Assay - A Framework for Kinase X Inhibition

Assay Principle: The validation will be demonstrated using a luminescence-based kinase assay. This common assay format measures the amount of ATP remaining in solution following a kinase reaction. The principle is straightforward: Kinase X phosphorylates a specific peptide substrate using ATP. The amount of ATP consumed is directly proportional to the kinase's activity. In the presence of an inhibitor, kinase activity is reduced, and more ATP remains. A luciferase-based reagent is then added, which produces a luminescent signal proportional to the ATP concentration. Therefore, a higher signal correlates with higher inhibition.

Below is a diagram illustrating the principle of the Kinase X inhibition assay.

AssayPrinciple cluster_reaction Kinase Reaction cluster_detection Detection Step KinaseX Kinase X (Enzyme) pSubstrate Phosphorylated Substrate KinaseX->pSubstrate Phosphorylates Substrate Peptide Substrate Substrate->pSubstrate ATP ATP ADP ADP ATP->ADP Consumed RemainingATP Remaining ATP Luciferase Luciferase/ Luciferin Reagent Inhibitor Inhibitor (Reference Standard) Inhibitor->KinaseX Blocks Light Luminescent Signal Luciferase->Light Catalyzes RemainingATP->Light caption Assay Principle Diagram

Caption: Diagram of the luminescence-based kinase inhibition assay principle.

Section 3: Experimental Protocol for Assay Validation

A robust assay protocol is the bedrock of reliable data.[2][3] The following step-by-step methodology is designed to be self-validating by incorporating essential controls.

Materials:

  • Kinase X, human recombinant

  • Peptide Substrate (specific for Kinase X)

  • ATP, Ultra-Pure

  • Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5)

  • Reference Standard: 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate

  • Comparator Compound: Staurosporine (a well-known, potent kinase inhibitor)

  • Luminescence-based ATP detection reagent

  • White, opaque, 384-well assay plates

  • Dimethyl Sulfoxide (DMSO), ACS Grade

Experimental Workflow Diagram:

AssayWorkflow prep 1. Reagent Preparation - Dilute Kinase, Substrate, ATP - Prepare compound serial dilutions in DMSO dispense 2. Compound Dispensing - Add 100 nL of compounds, controls, and DMSO to 384-well plate prep->dispense enzyme_add 3. Enzyme Addition - Add 5 µL of Kinase X solution to all wells dispense->enzyme_add incubate1 4. Pre-incubation - Incubate for 15 min at RT (Compound-Enzyme Binding) enzyme_add->incubate1 reaction_start 5. Reaction Initiation - Add 5 µL of Substrate/ATP mix to all wells incubate1->reaction_start incubate2 6. Kinase Reaction - Incubate for 60 min at RT reaction_start->incubate2 reaction_stop 7. Reaction Termination & Detection - Add 10 µL of ATP detection reagent incubate2->reaction_stop incubate3 8. Signal Stabilization - Incubate for 10 min at RT in dark reaction_stop->incubate3 read 9. Data Acquisition - Read luminescence on a plate reader incubate3->read analyze 10. Data Analysis - Normalize data - Fit dose-response curves (IC50) read->analyze caption Step-by-step experimental workflow.

Caption: Step-by-step experimental workflow for the Kinase X inhibition assay.

Step-by-Step Protocol:

  • Compound Plate Preparation:

    • Create a 10-point, 3-fold serial dilution series of the reference standard and the comparator compound in DMSO, starting from a 1 mM top concentration.

    • This concentration range is chosen to span the full dose-response curve, from no inhibition to complete inhibition, which is essential for accurate IC₅₀ determination.

  • Assay Plate Stamping:

    • Using an acoustic liquid handler or pintool, transfer 100 nL of each compound dilution into a 384-well assay plate.

    • Include control wells:

      • Negative Control (0% Inhibition): 100 nL of DMSO.

      • Positive Control (100% Inhibition): 100 nL of a high concentration of Staurosporine (e.g., 10 µM final).

  • Enzyme Addition:

    • Prepare a working solution of Kinase X in assay buffer at 2X the final concentration. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range and consumes ~10-15% of the substrate.[5]

    • Dispense 5 µL of the Kinase X solution into all wells of the assay plate.

  • Pre-incubation:

    • Mix the plate on a plate shaker for 30 seconds and incubate at room temperature for 15 minutes. This step allows the inhibitor to bind to the kinase before the reaction starts.

  • Reaction Initiation:

    • Prepare a 2X working solution of the peptide substrate and ATP in assay buffer. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the kinase to ensure sensitive detection of competitive inhibitors.

    • Dispense 5 µL of this mixture to all wells to start the reaction. The final reaction volume is 10 µL.

  • Kinase Reaction Incubation:

    • Mix the plate and incubate for 60 minutes at room temperature. This duration must be optimized to remain within the linear phase of the enzymatic reaction.

  • Signal Generation and Detection:

    • Add 10 µL of the ATP detection reagent to all wells to stop the kinase reaction and initiate the luminescent signal.

    • Incubate for 10 minutes in the dark to allow the signal to stabilize.

  • Data Acquisition:

    • Read the plate on a luminometer with an integration time of 0.5 seconds per well.

Section 4: Performance Comparison: Key Validation Parameters

Assay validation is the process of providing objective evidence that an assay is fit for its intended purpose.[6][7] We will evaluate the assay's performance using our reference standard according to the principles outlined in the ICH Q2(R1) guidelines.[7][8][9]

Validation Parameters Relationship Diagram:

ValidationParameters Assay Validated Assay Spec Specificity Spec->Assay Lin Linearity & Range Lin->Assay LLOQ LLOQ Lin->LLOQ Defines Acc Accuracy Acc->Assay Prec Precision Prec->Assay Prec->Acc Interrelated Rob Robustness Rob->Assay LLOQ->Assay caption Core parameters for assay validation.

Caption: Core parameters for establishing a validated in vitro assay.

Comparative Data Summary:

The following tables present hypothetical but realistic data from validation experiments comparing our reference standard with Staurosporine.

Table 1: Precision (Repeatability and Intermediate Precision) Precision evaluates the variability of measurements under the same and different conditions (e.g., different days, analysts).[10] The Coefficient of Variation (%CV) is used as the measure of imprecision.

CompoundIC₅₀ (nM) Day 1, Analyst 1 (n=3)IC₅₀ (nM) Day 2, Analyst 2 (n=3)Mean IC₅₀ (nM)%CV (Intra-Assay)%CV (Inter-Assay)
Reference Standard 45.2, 48.1, 44.851.5, 49.3, 52.148.54.1%7.2%
Staurosporine 5.8, 6.3, 6.16.9, 6.5, 7.26.54.3%8.1%
Acceptance Criterion: %CV < 15%

Table 2: Accuracy Accuracy is the closeness of the experimental value to a nominal value. Here, it is assessed by determining the IC₅₀ in the presence of a known, non-interfering substance.

CompoundStandard IC₅₀ (nM)IC₅₀ with 0.1% BSA (nM)% Recovery
Reference Standard 48.550.1103.3%
Staurosporine 6.56.8104.6%
Acceptance Criterion: % Recovery between 85-115%

Table 3: Robustness Robustness measures the assay's capacity to remain unaffected by small, deliberate variations in method parameters.[11]

Parameter VariedReference Standard IC₅₀ ShiftStaurosporine IC₅₀ Shift
Incubation Time (60 ± 5 min) < 1.1-fold< 1.2-fold
Temperature (23 ± 2 °C) < 1.0-fold< 1.1-fold
ATP Concentration (10 µM ± 10%) 1.8-fold1.9-fold
Acceptance Criterion: IC₅₀ fold-change < 2-fold for minor variations. The expected shift with ATP concentration confirms competitive inhibition.

Table 4: Assay Quality Metric (Z'-factor) The Z'-factor is a statistical measure of assay quality, reflecting the separation between positive and negative controls.

ParameterValue
Mean Signal (Negative Control) 850,000 RLU
SD (Negative Control) 45,000 RLU
Mean Signal (Positive Control) 25,000 RLU
SD (Positive Control) 8,000 RLU
Calculated Z'-factor 0.78
Acceptance Criterion: Z' > 0.5 indicates an excellent assay.

Section 5: Discussion and Interpretation

The validation data demonstrates that the Kinase X inhibition assay is precise, accurate, and robust. Both 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate and Staurosporine performed well within the pre-defined acceptance criteria.

  • Precision: The low intra- and inter-assay %CV values for our reference standard (4.1% and 7.2%, respectively) indicate high reproducibility, a critical attribute for a reference compound used in routine screening.[12]

  • Accuracy: The excellent recovery percentage (103.3%) shows that the assay's ability to measure the compound's potency is not unduly affected by minor changes in matrix composition.

  • Robustness: The assay is robust to small changes in time and temperature. The significant shift in IC₅₀ with varying ATP concentration is expected for an ATP-competitive inhibitor and serves as a mechanistic control, confirming the compound's mode of action within the assay.

  • Comparative Performance: 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate serves as an excellent reference standard. While Staurosporine is more potent, its promiscuity across the kinome can sometimes be a confounding factor. Our chosen reference standard, being a more specific synthetic intermediate, offers the advantage of representing a chemical class more relevant to a focused drug discovery program. It provides a stable and reliable benchmark with a mid-range potency (IC₅₀ ~50 nM) that is ideal for quality control, falling in a sensitive region of the dose-response curve.

Section 6: Conclusion

This guide outlines a comprehensive framework for the validation of an in vitro enzyme inhibition assay, grounded in established regulatory principles.[13][14] We have successfully demonstrated that 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate is a highly suitable reference standard for this purpose. Its consistent performance across key validation parameters—precision, accuracy, and robustness—validates both the compound's utility as a standard and the integrity of the assay itself.

By adopting a systematic validation approach and employing well-characterized reference standards, research organizations can significantly enhance the quality and reproducibility of their in vitro data, ultimately fostering more successful and efficient drug discovery campaigns.[1]

References

  • A Practical Guide to Immunoassay Method Validation. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Assay Guidance Manual for Drug Discovery: Robust or Go Bust. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. Retrieved January 24, 2026, from [Link]

  • 2-[(4-Methylbenzoyl)Amino]Ethyl 4-Methylbenzoate. (n.d.). BU CyberSec Lab. Retrieved January 24, 2026, from [Link]

  • In Vitro Diagnostics. (2024, November 13). U.S. Food and Drug Administration. Retrieved January 24, 2026, from [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). BMG LABTECH. Retrieved January 24, 2026, from [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (2023). MDPI. Retrieved January 24, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September). U.S. Food and Drug Administration. Retrieved January 24, 2026, from [Link]

  • Assay Operations: Keeping your Assays Robust and Reproducible. (2021, March 29). YouTube. Retrieved January 24, 2026, from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. Retrieved January 24, 2026, from [Link]

  • Overcoming Common Challenges in In Vitro Testing. (2025, February 9). CMDC Labs. Retrieved January 24, 2026, from [Link]

  • The Building Blocks Of A Robust Analytical Assay. (2025, August 1). Bioprocess Online. Retrieved January 24, 2026, from [Link]

  • Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization. (2025, June 12). Marin Biologic Laboratories. Retrieved January 24, 2026, from [Link]

  • Reference Standards for In Vitro Metabolism Studies. (n.d.). Creative Diagnostics. Retrieved January 24, 2026, from [Link]

  • Chemical Properties of Ethyl 4-methylbenzoate (CAS 94-08-6). (n.d.). Cheméo. Retrieved January 24, 2026, from [Link]

  • An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. (2020). Analyst (RSC Publishing). Retrieved January 24, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). U.S. Food and Drug Administration. Retrieved January 24, 2026, from [Link]

  • FDA releases draft of bioanalytical method validation. (n.d.). Bioanalysis Zone. Retrieved January 24, 2026, from [Link]

  • Optimizing Immunohistochemistry Validation and Regulatory Strategies. (2024, November 15). Precision for Medicine. Retrieved January 24, 2026, from [Link]

  • Building robust PCR/qPCR assays. (2012, April 26). European Pharmaceutical Review. Retrieved January 24, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved January 24, 2026, from [Link]

  • Are there any standardised methods or general principles for validating in vitro assays as being representative models of in vivo? (2013, August 27). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Methyl 2-amino-4-methylbenzoate. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • FDA Updates Analytical Validation Guidance. (2014, February 19). BioPharm International. Retrieved January 24, 2026, from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube. Retrieved January 24, 2026, from [Link]

  • Validation of Laboratory-Developed Molecular Assays for Infectious Diseases. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. Retrieved January 24, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.